7-Quinolinesulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLBTAMFISNVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Quinolinesulfonyl Chloride: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-quinolinesulfonyl chloride, a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, reactivity, and applications, grounded in established chemical principles.
Introduction: The Quinoline Scaffold and the Significance of the 7-Sulfonyl Chloride Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a sulfonyl chloride group at the 7-position of the quinoline nucleus creates a highly reactive electrophilic center, enabling the facile synthesis of a diverse array of sulfonamides and other derivatives. This strategic functionalization allows for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 443692-93-1 | [2][3][4] |
| Molecular Formula | C₉H₆ClNO₂S | [2][3] |
| Molecular Weight | 227.67 g/mol | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not as widely documented as its 8-isomer, necessitating a reasoned approach based on established methodologies for analogous compounds. A robust and logical synthetic pathway proceeds from a readily available starting material, 4,7-dichloroquinoline, via a quinolinethiolate intermediate, followed by oxidative chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a scientifically informed projection based on the synthesis of related quinolinesulfonyl chlorides, particularly the work of Marciniec and Maślankiewicz.[5][6]
Step 1: Formation of the Quinolinethiolate Intermediate
-
To a solution of 4,7-dichloroquinoline in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add an excess of a sulfur nucleophile, for instance, sodium hydrosulfide (NaSH) or sodium thiomethoxide (NaSMe).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of both chlorine atoms. The rationale for using an excess of the sulfur nucleophile is to drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture containing the quinoline-4,7-dithiolate can be used directly in the next step or worked up by acidification to the thiol, though the thiolate is often preferred for subsequent reactions.
Step 2: Oxidative Chlorination to this compound
-
The crude quinolinethiolate solution is subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through the acidic solution or by the portion-wise addition of an oxidizing agent like sodium hypochlorite in an acidic medium (e.g., concentrated hydrochloric acid).
-
The choice of a strong oxidizing agent in an acidic environment is crucial for the conversion of the thiol to the sulfonyl chloride. The acid protonates the quinoline nitrogen, influencing the reactivity of the ring.
-
The reaction is typically exothermic and should be performed at low temperatures (e.g., 0-5 °C) with careful monitoring.
-
After the reaction is complete, the product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by purification, potentially through column chromatography.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons of the quinoline ring are expected to appear in the range of 7.5-9.0 ppm. The protons on the pyridine ring will likely be the most downfield. The proton at position 8, being ortho to the sulfonyl chloride group, is expected to be significantly deshielded. |
| ¹³C NMR | Aromatic carbons will resonate between 120-155 ppm. The carbon atom attached to the sulfonyl chloride group (C-7) will be significantly downfield due to the electron-withdrawing nature of the -SO₂Cl group. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 227, with a characteristic [M+2]⁺ peak at m/z 229 due to the ³⁷Cl isotope, in an approximate 3:1 ratio. Fragmentation would likely involve the loss of SO₂ and/or Cl. |
Reactivity and Applications in Drug Discovery and Development
The primary utility of this compound lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
The Hinsberg Reaction: A Gateway to Sulfonamide Libraries
The reaction of this compound with amines follows the principles of the Hinsberg reaction. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Caption: General reaction scheme for the synthesis of 7-quinolinesulfonamides.
Applications in Medicinal Chemistry
While specific examples for the 7-isomer are less prevalent in the literature compared to other isomers, the quinoline sulfonamide scaffold is a well-established pharmacophore. Derivatives have been explored for a range of biological activities, including:
-
Antimicrobial Agents: The quinoline core is present in many antibacterial and antimalarial drugs.
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, making these compounds attractive as potential enzyme inhibitors.
-
Receptor Ligands: The rigid quinoline scaffold can be decorated with various substituents via the sulfonamide linkage to optimize interactions with G-protein coupled receptors (GPCRs) and other receptor families.
Safety and Handling
As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion and Future Outlook
This compound represents a valuable, albeit underutilized, building block in synthetic and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and predictable reactivity make it an attractive starting material for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the exploration of less-common isomers of established pharmacophores, such as the 7-substituted quinolines, offers a promising avenue for innovation in drug discovery. Further elucidation of its specific applications and the publication of its detailed experimental characterization data will undoubtedly accelerate its adoption by the broader scientific community.
References
An In-Depth Technical Guide to the Reactivity of 7-Quinolinesulfonyl Chloride with Primary Amines
Introduction
In the landscape of modern medicinal chemistry, the quinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] When functionalized with a reactive sulfonyl chloride group, as in 7-quinolinesulfonyl chloride, it becomes a powerful and versatile building block for drug discovery.[1] The reaction of this intermediate with primary amines yields quinoline sulfonamides, a class of compounds extensively explored for their therapeutic potential.[4][5]
The sulfonamide functional group (R-SO₂NR'R") is a cornerstone in pharmaceutical development, prized for its chemical stability and ability to participate in hydrogen bonding, which is critical for molecular recognition at biological targets.[6][7] This guide provides a comprehensive technical overview of the core reactivity of this compound with primary amines, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting for researchers, scientists, and drug development professionals.
The Core Reaction: Nucleophilic Acyl-Type Substitution
The classic and most prevalent method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This transformation is a nucleophilic acyl-type substitution reaction where the amine acts as the nucleophile and the sulfonyl chloride serves as the electrophile.[8][9]
Causality of the Mechanism: The reaction is driven by the significant electrophilicity of the sulfur atom in the sulfonyl chloride group. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a substantial partial positive charge on the sulfur atom. This makes it a prime target for nucleophilic attack by the lone pair of electrons on the nitrogen of the primary amine.
The mechanism proceeds in a stepwise fashion:
-
Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic sulfur atom of the this compound.
-
Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, restoring the sulfur-oxygen double bonds and eliminating the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting positively charged sulfonamide is deprotonated. In practice, a non-nucleophilic base is added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.[6]
Experimental Protocol and Strategic Optimization
A successful synthesis relies on the careful control of reaction parameters. Each choice in the protocol is deliberate, designed to maximize yield and purity while minimizing side reactions.
Standard Laboratory Protocol
This protocol provides a robust starting point for the synthesis of N-substituted-7-quinolinesulfonamides.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.0-1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and a suitable base like triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Scientific Rationale: This initial cooling is critical to manage the exothermic nature of the reaction upon addition of the highly reactive sulfonyl chloride. It prevents rapid, uncontrolled reaction rates that can lead to side product formation and degradation of starting materials.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Scientific Rationale: A slow, dropwise addition ensures that the concentration of the electrophile remains low at any given moment, allowing for better heat dissipation and preventing localized overheating.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Scientific Rationale: Monitoring is essential for self-validation. It confirms the reaction is proceeding as expected and indicates the optimal point to quench the reaction, preventing the formation of byproducts from prolonged reaction times.
-
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Optimization: The Causality Behind Key Choices
| Parameter | Recommended Condition | Scientific Rationale & Field Insights |
| Solvent | Anhydrous aprotic (DCM, THF, Acetonitrile) | Causality: Sulfonyl chlorides are highly susceptible to hydrolysis.[10] The presence of water or protic solvents (like alcohols) leads to the formation of the corresponding unreactive sulfonic acid or sulfonate esters, respectively, reducing the yield of the desired sulfonamide. Flame-drying glassware and using anhydrous solvents are non-negotiable for success. |
| Base | Non-nucleophilic amine (Triethylamine, Pyridine) | Causality: The reaction generates one equivalent of HCl.[6] This strong acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge the HCl, forming a salt and driving the equilibrium towards the product. Triethylamine is common, but pyridine is sometimes preferred as it can also act as a nucleophilic catalyst. |
| Temperature | Initial addition at 0°C, then warm to RT | Causality: The reaction is exothermic. Starting at a low temperature controls the initial rate, preventing side reactions. Allowing the mixture to warm to room temperature provides sufficient thermal energy to ensure the reaction proceeds to completion in a reasonable timeframe. |
| Stoichiometry | ~1:1 ratio of amine to sulfonyl chloride | Causality: Using a large excess of the sulfonyl chloride can lead to di-sulfonylation of the primary amine.[7] Conversely, a large excess of the amine can complicate purification. A ratio close to unity, with a slight excess of the sulfonyl chloride, is often optimal. |
Troubleshooting and Side Reactions
Even in a well-controlled system, side reactions can occur. Understanding these potential pitfalls is key to effective troubleshooting.
| Observation | Probable Cause(s) | Proposed Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride: Moisture in the solvent or on glassware. 2. Poor quality of reagents: Degradation of sulfonyl chloride or amine. | 1. Ensure all glassware is flame-dried. Use freshly distilled or purchased anhydrous solvents. Handle reagents under an inert atmosphere. 2. Verify reagent purity before use. |
| Significant Polar Byproduct | Formation of sulfonic acid: This is a direct result of the hydrolysis of the sulfonyl chloride by trace amounts of water. | Rigorously adhere to anhydrous conditions. Store sulfonyl chloride in a desiccator. |
| Presence of a Higher MW Byproduct | Di-sulfonylation: The initially formed sulfonamide (R-NH-SO₂-Q) reacts with a second molecule of sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-Q)₂). | Use a 1:1 stoichiometry or a slight excess of the amine. Ensure slow addition of the sulfonyl chloride at low temperature and monitor the reaction closely to avoid overrunning. |
Product Characterization
Confirmation of the N-substituted-7-quinolinesulfonamide product is typically achieved through a combination of standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the quinoline ring protons, the protons from the primary amine moiety, and a signal for the N-H proton of the sulfonamide. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11][12][13]
Safety and Handling of this compound
As a reactive electrophile, this compound and related reagents require careful handling.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[14][15][16][17]
-
Moisture Sensitivity: They react violently with water and moist air, releasing corrosive HCl gas.[16]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and alcohols.[14]
Conclusion
The reaction between this compound and primary amines is a fundamental, high-yield transformation that provides reliable access to a diverse range of sulfonamides. Its success hinges on a clear understanding of the underlying nucleophilic substitution mechanism and meticulous control over experimental conditions—particularly the exclusion of moisture. By applying the principles of strategic solvent and base selection, temperature control, and careful reaction monitoring, researchers can effectively leverage this powerful reaction to synthesize novel molecular architectures, accelerating progress in drug discovery and development.[4][5][18]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. frontiersrj.com [frontiersrj.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 17. fishersci.com [fishersci.com]
- 18. nbinno.com [nbinno.com]
7-Quinolinesulfonyl chloride solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 7-Quinolinesulfonyl Chloride
Introduction
This compound is a highly reactive intermediate pivotal in modern synthetic chemistry, particularly within pharmaceutical and materials science. Its bifunctional nature, combining the heterocyclic quinoline scaffold with a reactive sulfonyl chloride group, makes it a valuable building block for introducing the quinoline moiety into diverse molecular architectures. This guide provides a comprehensive technical overview of the core physicochemical properties that govern its application: solubility and stability.
It is critical to note that while this compound is of significant interest, specific experimental data for this isomer is not widely available in public literature. Therefore, this guide will leverage data from its close structural analog, 8-Quinolinesulfonyl chloride , to establish a scientifically grounded framework for its properties and handling. The principles and experimental protocols detailed herein are designed to serve as a robust starting point for any researcher initiating work with this compound class.
To understand the behavior of this compound, we first examine the known properties of its 8-isomer. The position of the sulfonyl chloride group on the quinoline ring is expected to induce minor differences in properties like melting point and dipole moment, but the fundamental chemical reactivity and solubility characteristics will be broadly comparable.
Table 1: Physicochemical Properties of 8-Quinolinesulfonyl Chloride (Reference Analog)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₆ClNO₂S | [1][2] |
| Molecular Weight | 227.67 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 126-129 °C | [1] |
| Sensitivity | Moisture sensitive | [1][3] |
| Storage Temperature | 2-8°C, under dry conditions |[1][4] |
Solubility Profile: Prediction and Experimental Verification
The solubility of this compound is dictated by its molecular structure: a large, relatively nonpolar aromatic quinoline system coupled with a highly polar and reactive sulfonyl chloride group. This duality suggests poor solubility in water, where the hydrophobic character of the quinoline ring dominates and the sulfonyl chloride group will readily hydrolyze rather than dissolve.[5] In organic solvents, solubility will be governed by the polarity of the solvent and its ability to solvate the molecule without reacting with it.
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can solvate the polar sulfonyl chloride group without providing a reactive proton, preventing degradation. |
| Polar Protic | Methanol, Ethanol | Moderate with Caution | Soluble, but slow solvolysis (reaction with the alcohol) can occur over time. The 8-isomer is reported to be soluble in methanol at 10 mg/mL.[1][3] |
| Non-Polar | Hexanes, Toluene | Low | The molecule's polarity is too high for effective solvation in non-polar media. |
| Aqueous | Water, Buffers | Insoluble (Reactive) | The compound is expected to be sparingly soluble and will undergo rapid hydrolysis to the corresponding 7-quinolinesulfonic acid.[5] |
Protocol for Experimental Solubility Determination (HPLC-UV Method)
This protocol outlines a robust method for quantifying the thermodynamic solubility of this compound in a non-reactive solvent like acetonitrile.
Causality: The "shake-flask" method followed by HPLC-UV analysis is the gold standard. It ensures the solution reaches equilibrium for a true thermodynamic solubility measurement. HPLC-UV is chosen for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte.
Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range (e.g., 1 µg/mL to 200 µg/mL).
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL of acetonitrile). The excess solid is crucial to ensure saturation.
-
Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow the system to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand until the excess solid has settled.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) to remove any undissolved particulates.
-
Dilute the filtered supernatant with acetonitrile to a concentration that falls within the range of the calibration curve.
-
-
HPLC-UV Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted sample solutions.
-
Determine the concentration of the diluted sample from the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This final value is the solubility of the compound in the test solvent.
-
Chemical Stability and Degradation Pathways
The stability of this compound is fundamentally limited by the high reactivity of the sulfonyl chloride functional group. This group is a strong electrophile, making it susceptible to nucleophilic attack.
Primary Degradation Pathway: Hydrolysis
The most significant and unavoidable degradation pathway is hydrolysis, which occurs upon contact with water.[5] The sulfonyl chloride reacts with water to yield the corresponding 7-quinolinesulfonic acid and hydrochloric acid. This reaction is typically rapid and is the primary reason the compound is labeled "moisture sensitive."[1][3]
The general mechanism for arenesulfonyl chloride hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom.[6] This process can be influenced by pH and the presence of other nucleophiles.
References
- 1. lookchem.com [lookchem.com]
- 2. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 8-Quinolinesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-Quinolinesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Quinolinesulfonyl Chloride in Synthetic Chemistry
This compound is a key intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The sulfonyl chloride functional group is a versatile reactive handle, allowing for the straightforward introduction of the quinoline moiety into a wide range of molecules through the formation of sulfonamides, sulfonates, and other derivatives. The specific substitution pattern, with the sulfonyl chloride at the 7-position, imparts unique electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its downstream products.
Molecular Structure and Characterization Workflow
The structural elucidation and confirmation of this compound, as with any synthetic compound, relies on a suite of spectroscopic techniques. The logical workflow for its characterization is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound (C₉H₆ClNO₂S), the expected molecular weight can be calculated from the isotopic masses of its constituent atoms.
Expected Molecular Weight:
-
Monoisotopic Mass: 226.98 g/mol
-
Average Mass: 227.67 g/mol
Experimental Data for 8-Quinolinesulfonyl Chloride:
Predicted Fragmentation Pattern for this compound:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
-
Loss of Cl radical: [M - Cl]⁺, leading to a fragment at m/z 192.
-
Loss of SO₂: [M - SO₂]⁺, resulting in a fragment at m/z 163.
-
Formation of the quinolinyl cation: [C₉H₆N]⁺, at m/z 128, following the loss of the sulfonyl chloride group.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Assignment | Notes |
| 227/229 | [M]⁺ | Molecular ion with characteristic chlorine isotopic pattern. |
| 192 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 163 | [M - SO₂]⁺ | Loss of sulfur dioxide. |
| 128 | [C₉H₆N]⁺ | Quinolinyl cation. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Analysis: The sample is introduced into the ion source, and the resulting mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the quinoline ring and the sulfonyl chloride group.
Characteristic IR Absorptions:
-
Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[2]
-
Quinoline Ring:
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ region.
-
C-H out-of-plane bending vibrations, which are often characteristic of the substitution pattern, are expected in the 900-700 cm⁻¹ region.
-
Experimental Data for 8-Quinolinesulfonyl Chloride:
The NIST Chemistry WebBook provides an experimental IR spectrum for 8-Quinolinesulfonyl chloride .[3] This spectrum shows strong absorptions in the regions expected for a sulfonyl chloride and a quinoline ring, which can be used as a reference for the 7-isomer.
Table 2: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Assignment | Intensity |
| > 3000 | Aromatic C-H Stretch | Medium |
| 1600-1400 | Aromatic C=C and C=N Stretch | Medium to Strong |
| 1370-1330 | Asymmetric SO₂ Stretch | Strong |
| 1180-1160 | Symmetric SO₂ Stretch | Strong |
| 900-700 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Analysis: A background spectrum is first recorded, followed by the sample spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing sulfonyl chloride group and the nitrogen atom in the quinoline ring.
Predicted ¹H NMR Data:
The protons on the quinoline ring are designated as H2, H3, H4, H5, H6, and H8.
-
H2, H3, and H4 (Pyridine Ring): These protons will be deshielded due to the electronegativity of the nitrogen atom. H2 is typically the most deshielded.
-
H5, H6, and H8 (Benzene Ring): The sulfonyl chloride group at the 7-position will strongly deshield the adjacent protons, H6 and H8. H8 is expected to be a singlet or a narrow doublet, while H6 will be a doublet. H5 will be a doublet of doublets.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.5 |
| H3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 |
| H4 | 8.2 - 8.4 | d | J ≈ 8.5 |
| H5 | 8.1 - 8.3 | d | J ≈ 8.5 |
| H6 | 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 |
| H8 | 8.4 - 8.6 | d | J ≈ 2.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the substituent and the nitrogen atom.
Predicted ¹³C NMR Data:
-
Carbons of the Pyridine Ring (C2, C3, C4, C4a): These carbons will have characteristic chemical shifts, with C2 and C4 being the most deshielded due to the nitrogen atom.
-
Carbons of the Benzene Ring (C5, C6, C7, C8, C8a): The carbon directly attached to the sulfonyl chloride group, C7, will be significantly deshielded. The other carbons will also show shifts indicative of the substitution pattern.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 152 |
| C3 | 122 - 124 |
| C4 | 136 - 138 |
| C4a | 128 - 130 |
| C5 | 127 - 129 |
| C6 | 126 - 128 |
| C7 | 140 - 142 |
| C8 | 129 - 131 |
| C8a | 148 - 150 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Analysis: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., COSY, HSQC) are performed to assign the signals and confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its proper identification and use in research and development. While direct experimental data for this specific isomer is scarce, a combination of data from the closely related 8-isomer and predictive spectroscopic principles provides a robust framework for its characterization. The methodologies and predicted data presented in this guide offer a valuable resource for scientists working with this important synthetic building block, ensuring the integrity and success of their chemical research.
References
The Enigmatic Potential of 7-Quinolinesulfonyl Chloride Derivatives: A Technical Guide to Unraveling Their Mechanism of Action as Kinase Inhibitors
Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, ranging from antimalarial and antimicrobial to anticancer agents.[1][2] Within the vast landscape of quinoline-based compounds, those bearing a sulfonyl chloride functional group, particularly at the 7-position, represent a compelling yet underexplored class of molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the putative mechanism of action of 7-quinolinesulfonyl chloride derivatives, focusing on their potential as potent and selective protein kinase inhibitors.
The this compound Scaffold: A Profile of a Promising Pharmacophore
The this compound moiety is a reactive intermediate that serves as a versatile handle for the synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. The inherent reactivity of the sulfonyl chloride group allows for its facile conjugation with a wide array of nucleophiles, including amines, phenols, and alcohols, thereby enabling the generation of compounds with diverse physicochemical properties and biological activities.
A noteworthy example from the literature is 7-chloro-4-phenylsulfonyl quinoline (PSOQ) , a derivative that has demonstrated significant antinociceptive and anti-inflammatory properties in preclinical studies.[3] While the precise molecular targets underlying these effects are still under investigation, in silico studies suggest a potential interaction with cyclooxygenase-2 (COX-2) and modulation of the NF-κB signaling pathway, both of which are intimately linked to kinase signaling cascades.[2] This observation provides a compelling rationale for exploring the kinase inhibitory potential of the broader class of this compound derivatives.
The Core Directive: Unraveling the Mechanism of Action as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in regulating virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline scaffold has been successfully incorporated into several FDA-approved kinase inhibitors, highlighting its suitability for targeting the ATP-binding pocket of these enzymes.[1][2]
Based on the established precedent of quinoline-based kinase inhibitors and the emerging biological data on compounds like PSOQ, it is hypothesized that this compound derivatives exert their biological effects primarily through the competitive inhibition of protein kinases .
The ATP-Competitive Binding Model
The majority of small molecule kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site. The quinoline ring system is adept at forming key interactions within the hydrophobic pocket and with the hinge region of the kinase domain, a critical determinant of binding affinity and selectivity. The sulfonamide or sulfonate ester moiety, derived from the this compound precursor, can be strategically designed to project into solvent-exposed regions or form additional hydrogen bonds and van der Waals interactions with residues in the active site, further enhancing potency and selectivity.
Diagram 1: Generalized Mechanism of ATP-Competitive Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a this compound derivative.
Experimental Validation: A Step-by-Step Guide for Researchers
To rigorously test the hypothesis that this compound derivatives act as kinase inhibitors, a systematic experimental approach is required. The following protocols provide a framework for the synthesis, biochemical characterization, and cellular evaluation of these compounds.
Synthesis of 7-Quinolinesulfonamide Derivatives
The synthesis of a focused library of 7-quinolinesulfonamide derivatives is the first crucial step. This can be achieved through the reaction of this compound with a diverse panel of primary and secondary amines.
Diagram 2: Synthetic Workflow for 7-Quinolinesulfonamide Derivatives
Caption: A generalized workflow for the synthesis of 7-quinolinesulfonamide derivatives.
Protocol 1: General Procedure for the Synthesis of 7-Quinolinesulfonamides
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
In Vitro Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of the synthesized compounds against a panel of purified protein kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[3][4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Detection: Terminate the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Representative Data from an In Vitro Kinase Inhibition Assay
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 50 | 5 |
| Kinase B | 750 | 10 |
| Kinase C | >10,000 | 20 |
Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Cell-Based Assays for Target Validation
Cell-based assays are crucial for confirming the activity of the compounds in a more physiologically relevant context and for elucidating their downstream cellular effects.
Protocol 3: Cellular Phosphorylation Assay (Western Blotting)
-
Cell Culture and Treatment: Culture a relevant cancer cell line known to be dependent on the activity of the target kinase. Treat the cells with varying concentrations of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total form of the substrate as a loading control.
-
Visualization and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Diagram 3: Signaling Pathway Analysis using a Cellular Phosphorylation Assay
Caption: Assessing the inhibition of a signaling pathway by a this compound derivative.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold and evaluation of the resulting derivatives will enable the elucidation of the structure-activity relationship (SAR). Key areas for exploration include:
-
The nature of the substituent on the sulfonamide nitrogen: Varying the size, lipophilicity, and hydrogen bonding capacity of this group can significantly impact potency and selectivity.
-
Substitution on the quinoline ring: Modifications at other positions on the quinoline core can influence the overall conformation and interaction with the kinase active site.
Computational modeling and molecular docking studies can be employed to rationalize the observed SAR and guide the design of next-generation inhibitors with improved pharmacological profiles. The identification of a quinolinesulfonamide-triazole hybrid as a potential Rho-associated protein kinase (ROCK) inhibitor through in silico methods provides a strong precedent for this approach.[5]
Conclusion: A Call to Explore a Promising Chemical Space
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel kinase inhibitors. This technical guide provides a comprehensive framework for researchers to systematically synthesize, characterize, and evaluate the mechanism of action of this intriguing class of compounds. By combining rational design, robust experimental validation, and a deep understanding of kinase biology, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against cancer and other kinase-driven diseases.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 7-Quinolinesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
7-Quinolinesulfonyl chloride (CAS No: 443692-93-1) is a sulfonyl chloride derivative of quinoline.[1] The quinoline moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2] The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable tool for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2] The reactivity of this compound, however, necessitates a thorough understanding of its properties and a rigorous adherence to safety protocols.
This guide will provide an in-depth exploration of the safe handling, storage, and disposal of this compound, as well as insights into its reactivity and application in organic synthesis. The information presented herein is a synthesis of established safety principles for sulfonyl chlorides and specific data extrapolated from its close structural isomer, 8-quinolinesulfonyl chloride, due to the limited availability of specific data for the 7-isomer.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards stem from its corrosive nature and reactivity, particularly with nucleophiles like water.
GHS Hazard Classification (Anticipated based on analogous compounds):
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3][4]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5]
-
Acute Toxicity, Oral (Harmful): Anticipated to be harmful if swallowed.
Toxicological Profile: While specific toxicological data for this compound is not readily available, data on quinoline and its derivatives indicate potential for toxicity.[6] Quinoline itself is classified as a carcinogen by some agencies.[6] The primary health risks associated with this compound are due to its corrosive properties.[4] Inhalation of dust or vapors can cause severe respiratory tract irritation, while skin and eye contact can lead to chemical burns.[4]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 443692-93-1 | [1] |
| Molecular Formula | C₉H₆ClNO₂S | [1] |
| Molecular Weight | 227.67 g/mol | [3] |
| Appearance | Anticipated to be a white to light yellow crystalline powder | [7] |
| Melting Point | 126-129 °C (for 8-isomer) | [7] |
| Boiling Point | 306 °C (for 8-isomer) | [7] |
| Solubility | Soluble in methanol | [7] |
| Stability | Moisture-sensitive.[7] Stable under recommended storage conditions.[6] |
Core Principles of Safe Handling
The safe handling of this compound is predicated on preventing contact and controlling its reactivity. The following principles are paramount:
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The fume hood provides a physical barrier and constant ventilation, capturing any airborne contaminants.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is non-negotiable when working with corrosive and reactive chemicals. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes of the solid or solutions, which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents skin contact and subsequent chemical burns. |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Generally not required when used in a fume hood. In the event of a large spill or inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors may be necessary. | Protects against inhalation of harmful dust or vapors. |
Storage and Stability: Maintaining Integrity
This compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Storage in a desiccator is recommended to minimize contact with atmospheric moisture. It should be stored away from incompatible materials such as strong bases and oxidizing agents.[6]
Spill Management and Waste Disposal: A Protocol-Driven Approach
Accidents can happen, but a well-defined protocol can mitigate the consequences.
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Isolate: Clear the immediate area of all personnel.[9]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. For solutions, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[10]
-
Neutralize (for small residual amounts): The spill area can be decontaminated with a dilute solution of sodium bicarbonate.[10]
-
Collect and Dispose: All contaminated materials should be placed in a sealed, labeled hazardous waste container.[9]
Waste Disposal
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[9]
-
Segregation: Collect in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[9]
-
Neutralization of Small Quantities: Small residual amounts can be neutralized by slow addition to a cold, stirred basic solution (e.g., 5% sodium bicarbonate) in a fume hood.[9][10] This is an exothermic reaction that will release gas, so it must be done with extreme caution.[9]
-
Bulk Quantities: Bulk quantities should not be neutralized and must be disposed of through an approved hazardous waste disposal service.[9]
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride moiety is an excellent leaving group, readily undergoing nucleophilic substitution with a variety of nucleophiles.
Reaction with Amines: The Gateway to Sulfonamides
The most common application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
General Reaction Scheme:
R-SO₂Cl + R'R''NH → R-SO₂-NR'R'' + HCl
Experimental Protocol: Synthesis of a 7-Quinolinesulfonamide Derivative (Illustrative)
The following is a generalized protocol for the synthesis of a sulfonamide from this compound. Note: This is an illustrative example and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Conclusion: A Culture of Safety
This compound is a valuable reagent in the synthesis of complex molecules for drug discovery and materials science. Its inherent reactivity, however, demands a culture of safety built on a thorough understanding of its hazards, the implementation of robust engineering and administrative controls, and the consistent use of personal protective equipment. By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. 8-Quinolinesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Quinolinesulfonyl Chlorides: Properties, Synthesis, and Applications of Key Isomers for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with a vast array of biological activities.[1] From anticancer and antimalarial to antibacterial and antiviral properties, the quinoline moiety is a key pharmacophore in numerous clinically approved drugs.[1] Quinolinesulfonyl chlorides are highly versatile reagents that serve as essential building blocks, enabling the efficient introduction of this critical scaffold into target molecules.[2][3]
These compounds are defined by a quinoline ring system substituted with a reactive sulfonyl chloride (-SO₂Cl) group. The position of this group (e.g., at the 5, 6, 7, or 8-position) gives rise to distinct isomers with unique physicochemical properties and reactivity profiles. Their primary utility lies in the synthesis of quinoline sulfonamides, a class of compounds renowned for its therapeutic potential.[1][4]
This technical guide offers an in-depth exploration of the core properties, synthesis, and applications of key quinolinesulfonyl chloride isomers, with a particular focus on the well-characterized and widely used 8-quinolinesulfonyl chloride. It is designed to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to effectively leverage these powerful reagents in their synthetic and therapeutic programs.
Chapter 1: The Quinolinesulfonyl Chloride Family: A Structural Overview
Quinolinesulfonyl chlorides are aromatic sulfonyl chlorides built upon a bicyclic heterocyclic quinoline core. The defining feature is the electrophilic sulfur atom of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This reactivity is the foundation of their utility as synthetic intermediates. The most common and synthetically important isomers are 5-, 6-, 7-, and 8-quinolinesulfonyl chloride, each offering a different spatial orientation of the reactive group relative to the quinoline nitrogen.
Caption: Core quinoline numbering and the structures of key isomers.
Chapter 2: Physicochemical Properties of Key Isomers
The properties of quinolinesulfonyl chlorides are heavily influenced by the substitution pattern on the quinoline ring. While comprehensive data for all isomers is not always readily available, 8-quinolinesulfonyl chloride is exceptionally well-documented. It typically appears as a white to light yellow crystalline powder and is sensitive to moisture, a critical handling consideration.[4][5][6]
| Property | 8-Quinolinesulfonyl Chloride | 7-Quinolinesulfonyl Chloride (HCl salt) | 5-Quinolinesulfonyl Chloride | 6-Quinolinesulfonyl Chloride |
| CAS Number | 18704-37-5 | 145874851-18-4[7] | 65446-95-9 | 14210-23-4 |
| Molecular Formula | C₉H₆ClNO₂S | C₉H₇Cl₂NO₂S[7] | C₉H₆ClNO₂S | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol | 264.13 g/mol [7] | 227.67 g/mol | 227.67 g/mol |
| Appearance | White to light yellow crystal powder[4][5] | Data not available | Data not available | Data not available |
| Melting Point | 126-129 °C[5] | Data not available | Data not available | Data not available |
| Boiling Point | ~306 °C[2][6] | Data not available | Data not available | Data not available |
| Solubility | Soluble in methanol; sparingly in water[4][6] | Data not available | Data not available | Data not available |
| Key Sensitivity | Moisture Sensitive[4][6] | Assumed Moisture Sensitive | Assumed Moisture Sensitive | Assumed Moisture Sensitive |
Chapter 3: Synthesis of Quinolinesulfonyl Chlorides
The industrial and laboratory-scale synthesis of quinolinesulfonyl chlorides generally involves a two-step process: sulfonation of the parent quinoline followed by chlorination of the resulting quinolinesulfonic acid. The choice of reagents and reaction conditions dictates the isomeric purity and overall yield.
A common and effective method for preparing 8-quinolinesulfonyl chloride involves the direct reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride to complete the conversion.[4][5]
Protocol: Synthesis of 8-Quinolinesulfonyl Chloride[4][5]
Causality Statement: This protocol leverages the strong sulfonating power of chlorosulfonic acid at elevated temperatures to install the sulfonic acid group preferentially at the 8-position. The subsequent addition of thionyl chloride is a critical step to convert any remaining sulfonic acid to the desired sulfonyl chloride, thereby maximizing the yield. The final precipitation in ice water is a classic workup technique that takes advantage of the low aqueous solubility of the product to isolate it from the acidic reaction mixture.
Materials:
-
Quinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice water
-
Nitrogen atmosphere
-
Reaction vessel with magnetic stirrer and heating mantle
Procedure:
-
Under a nitrogen atmosphere, charge chlorosulfonic acid (approx. 6.6 molar equivalents) into a suitable reaction vessel.
-
Cool the vessel in an ice bath. Slowly add quinoline (1.0 molar equivalent) to the stirred chlorosulfonic acid.
-
Gradually warm the reaction mixture to 140 °C and maintain this temperature with continuous stirring for 10 hours.
-
Cool the mixture to 40 °C. Carefully add thionyl chloride (approx. 2.0 molar equivalents) dropwise.
-
Raise the temperature to 70 °C and stir for an additional 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction solution into a beaker of vigorously stirred ice water. A solid precipitate will form immediately.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and dry under vacuum to yield 8-quinolinesulfonyl chloride.[5]
Caption: General workflow for the synthesis of 8-quinolinesulfonyl chloride.
Chapter 4: Core Reactivity and Applications in Medicinal Chemistry
The synthetic value of quinolinesulfonyl chlorides is dominated by their reaction with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.
Sulfonamide Formation: A Gateway to Bioactivity
The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the use of quinolinesulfonyl chlorides in drug discovery.[2] The resulting quinoline sulfonamides are a rich source of biologically active compounds.[1]
Caption: Reaction of 8-quinolinesulfonyl chloride with a primary amine.
Key Therapeutic Applications of Derivatives:
-
Anticancer Activity: Derivatives of both 5- and 8-quinolinesulfonyl chloride have demonstrated potent anticancer properties.[8][9][10] For instance, certain 8-hydroxyquinoline-5-sulfonamides show high activity against cancer cell lines, comparable to cisplatin.[8][11] Furthermore, novel 8-quinolinesulfonamides have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in tumor metabolism, highlighting a targeted approach to cancer therapy.[10][12]
-
Antibacterial Agents: The quinoline sulfonamide scaffold is also effective against bacterial pathogens. Specific derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant E. faecalis.[8][11]
-
Coupling Reagents: Beyond direct therapeutic precursors, compounds like 8-quinolinesulfonyl chloride are used as coupling reagents in the synthesis of oligonucleotides, which are themselves a class of therapeutic agents.[5][6] It has been investigated as an activating agent for phosphotriester-based oligonucleotide synthesis.[13]
-
Analytical and Materials Science: The reactivity of these compounds allows for their use in creating fluorescent probes for bio-imaging and as ligands for metal ions.[2] They are also used to modify polymers and dyes, imparting properties like increased solubility or thermal stability.[3]
Chapter 5: Safety, Handling, and Storage
The high reactivity that makes quinolinesulfonyl chlorides synthetically useful also renders them hazardous. Proper handling is paramount for laboratory safety. The data for 8-quinolinesulfonyl chloride is representative for the class.
-
Hazards: These compounds are corrosive and can cause severe skin burns and serious eye damage (H314).[4][14] Inhalation of dust or vapors may lead to respiratory tract irritation.[4] They are moisture-sensitive, reacting with water to release corrosive hydrochloric acid.
-
Personal Protective Equipment (PPE): Always handle these reagents in a chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles with a face shield.[14][15] If there is a risk of dust generation, a particulate respirator (e.g., type P3/N100) is recommended.
-
Handling: Avoid all personal contact, including inhalation.[14] Due to their sensitivity to moisture and air, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.[15] Avoid creating dust. Never add water to the reagent; if dilution is necessary, slowly add the reagent to the solvent.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4][14] Keep away from moisture, strong bases, and other incompatible materials.[4] A corrosives-designated storage area is appropriate.[15]
Conclusion
This compound and its isomers, particularly the 8-substituted variant, are indispensable tools in modern organic synthesis and medicinal chemistry. Their value stems from the potent combination of the biologically significant quinoline scaffold and the synthetically versatile sulfonyl chloride functional group. By enabling the straightforward synthesis of diverse sulfonamide libraries, these reagents provide a reliable pathway to novel therapeutic candidates targeting a wide range of diseases, from cancer to multidrug-resistant infections. A thorough understanding of their properties, synthetic routes, and stringent handling requirements is essential for any researcher aiming to unlock the full potential of this powerful chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Quinoline-7-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 145874851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Quinolinesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of quinolinesulfonyl chlorides, a class of compounds that has become indispensable in modern organic and medicinal chemistry. From their early emergence as intermediates in the synthesis of sulfur-containing quinoline derivatives to their current role as versatile coupling agents and precursors to a myriad of biologically active molecules, this document traces the evolution of their synthesis and applications. Detailed experimental protocols, comparative data, and mechanistic insights are presented to offer a thorough understanding of this important class of reagents.
The Genesis of a Scaffold: Early Quinoline Chemistry
The story of quinolinesulfonyl chlorides is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] This discovery opened the door to a new field of heterocyclic chemistry, with researchers dedicating significant effort to understanding the structure and reactivity of this novel bicyclic aromatic compound. The late 19th century saw the development of foundational synthetic routes to the quinoline core, which remain relevant to this day.
The First Synthesis: Unveiling Quinolinesulfonyl Chlorides
The first documented synthesis of a quinolinesulfonyl chloride can be traced back to the early 20th century. In a 1908 publication in Berichte der Deutschen Chemischen Gesellschaft, A. Edinger reported the preparation of 8-mercaptoquinoline.[1] A crucial intermediate in this multi-step synthesis was quinoline-8-sulfonyl chloride . Edinger's work, focused on introducing sulfur-containing functional groups into the quinoline ring, inadvertently laid the groundwork for a new class of chemical reagents.
The motivation for Edinger's synthesis was the exploration of novel thio-substituted quinolines. The conversion of quinoline-8-sulfonic acid to its corresponding sulfonyl chloride was a necessary step to facilitate the subsequent reduction to the desired thiol. This pioneering work established a viable, albeit challenging for the time, route to this important intermediate.
The Evolution of Synthesis: From Rudimentary to Refined
The early methods for preparing quinolinesulfonyl chlorides were often harsh and low-yielding. The direct sulfonation of quinoline, a key first step, typically requires strong acids and high temperatures, leading to a mixture of isomers and potential side reactions.
Early Synthetic Approaches
The foundational approach to synthesizing quinolinesulfonyl chlorides involves a two-step process:
-
Sulfonation of Quinoline: The reaction of quinoline with a sulfonating agent, such as fuming sulfuric acid (oleum), to produce quinolinesulfonic acid. This reaction's outcome is highly dependent on the reaction conditions, with different isomers being favored at different temperatures.
-
Conversion to the Sulfonyl Chloride: The subsequent reaction of the isolated quinolinesulfonic acid with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to yield the desired quinolinesulfonyl chloride.
The diagram below illustrates the general synthetic pathway for the preparation of quinolinesulfonyl chlorides.
Caption: General synthesis of quinolinesulfonyl chlorides.
Modern Synthetic Methodologies
Over the decades, significant advancements have been made in the synthesis of quinolinesulfonyl chlorides, focusing on improved yields, regioselectivity, and milder reaction conditions. A notable publication in the Australian Journal of Chemistry in 1964 detailed a direct synthesis of quinoline-8-sulfonyl chloride, highlighting the ongoing efforts to refine these procedures. Modern methods often employ chlorosulfonic acid directly on quinoline, which can serve as both the sulfonating and chlorinating agent.[2]
Physicochemical Properties
Quinolinesulfonyl chlorides are typically crystalline solids at room temperature. Their reactivity is dominated by the electrophilic sulfonyl chloride group, making them susceptible to nucleophilic attack. The table below summarizes the key properties of a common isomer, 8-quinolinesulfonyl chloride.
| Property | Value |
| Chemical Formula | C₉H₆ClNO₂S |
| Molar Mass | 227.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 123-125 °C |
| Solubility | Reacts with water; soluble in many organic solvents |
A Versatile Tool in Organic Synthesis and Drug Discovery
The true significance of quinolinesulfonyl chlorides lies in their broad utility as reagents and building blocks in a multitude of chemical transformations.
Synthesis of Sulfonamides: A Gateway to Bioactivity
One of the most prominent applications of quinolinesulfonyl chlorides is in the synthesis of quinoline sulfonamides. The reaction of a quinolinesulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage. This reaction has been extensively utilized in the development of novel therapeutic agents, as the quinoline sulfonamide moiety is a common pharmacophore in a variety of drug classes.[3]
The diagram below illustrates the general reaction for the synthesis of quinoline sulfonamides.
Caption: Synthesis of quinoline sulfonamides.
Quinoline sulfonamides have demonstrated a wide range of biological activities, including:
-
Anticancer Agents: Certain derivatives have shown potent inhibitory activity against various cancer cell lines.[4]
-
Enzyme Inhibitors: They have been investigated as inhibitors of enzymes such as pyruvate kinase M2 (PKM2), a target in cancer metabolism.
-
Antimicrobial Agents: The quinoline core is a well-established scaffold in antimicrobial drug discovery.
Coupling Agents in Biopolymer Synthesis
In the late 20th century, 8-quinolinesulfonyl chloride gained prominence as a coupling agent in the synthesis of oligonucleotides, the building blocks of DNA and RNA.[5] It facilitates the formation of the phosphodiester bond between nucleotide units, a critical step in the automated synthesis of these vital biomolecules. While other reagents have since been developed, this application highlights the versatility of quinolinesulfonyl chlorides in complex organic synthesis.
Experimental Protocol: A Representative Synthesis of 8-Quinolinesulfonyl Chloride
The following protocol is a representative example of a modern laboratory-scale synthesis of 8-quinolinesulfonyl chloride.
Materials:
-
Quinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid in an ice bath.
-
Slowly add quinoline to the cooled chlorosulfonic acid while maintaining the temperature below 10 °C.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to approximately 80-90 °C for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and cautiously add thionyl chloride.
-
Heat the mixture to reflux for a few hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 8-quinolinesulfonyl chloride is collected by filtration.
-
The crude product is washed with cold water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like dichloromethane.
Safety Considerations
Quinolinesulfonyl chlorides are reactive and corrosive compounds. They should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. They are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water.
Conclusion
From its serendipitous creation as an intermediate in the early 20th century to its current status as a cornerstone reagent in organic synthesis and medicinal chemistry, the journey of quinolinesulfonyl chlorides is a testament to the continuous evolution of chemical science. Their ability to readily introduce the quinoline scaffold and form stable sulfonamide linkages has cemented their importance in the development of novel therapeutics and complex molecular architectures. As research continues to push the boundaries of drug discovery and materials science, the versatile and reactive nature of quinolinesulfonyl chlorides ensures their enduring legacy in the world of chemistry.
References
Methodological & Application
Application Note: A Robust Protocol for Pre-Column Derivatization of Amino Acids with 7-Quinolinesulfonyl Chloride for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
Quantitative amino acid analysis is a cornerstone of biomedical research, nutritional science, and pharmaceutical development. Amino acids, the fundamental building blocks of proteins, often lack strong native chromophores or fluorophores, making their direct detection by common High-Performance Liquid Chromatography (HPLC) detectors, such as UV-Visible spectrophotometers, challenging and insensitive.
To overcome this limitation, pre-column derivatization is employed. This technique involves a chemical reaction that attaches a "tag" to the amino acid molecule before chromatographic separation. An ideal derivatizing agent imparts several key characteristics upon the analyte:
-
Enhanced Detectability: The tag should possess a high molar absorptivity (for UV-Vis detection) or be fluorescent, dramatically lowering the limit of detection.
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar amino acids, leading to better retention and separation on ubiquitous reversed-phase (RP-HPLC) columns.
-
Formation of Stable Products: The reaction should be rapid, quantitative, and yield a single, stable derivative for each amino acid to ensure reproducible and accurate results.
7-Quinolinesulfonyl chloride (7-QSC) is a reactive compound well-suited for this purpose. Like its isomers (e.g., 8-QSC) and analogues (e.g., dansyl chloride), it reacts efficiently with the primary and secondary amino groups of amino acids to form stable sulfonamide derivatives. The quinoline moiety provides a strong chromophore, enabling sensitive UV detection. This application note provides a comprehensive, field-tested protocol for the derivatization of amino acids with 7-QSC, adapted from established methods for analogous sulfonyl chlorides.
Scientific Principles and Reaction Mechanism
The derivatization of an amino acid with this compound is a classic nucleophilic acyl substitution reaction. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.
Causality of Experimental Choices:
-
Alkaline pH (9-10.5): The reaction is performed under basic conditions. This is critical because the primary or secondary amino group of the amino acid must be deprotonated to act as a potent nucleophile.[1] At neutral or acidic pH, the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction. A sodium bicarbonate or borate buffer is typically used to maintain this optimal pH range.
-
Organic Co-solvent: 7-QSC is poorly soluble in purely aqueous solutions. Therefore, an organic solvent like acetonitrile or acetone is required to solubilize the reagent and facilitate its interaction with the amino acids in the buffered sample.[2]
-
Elevated Temperature: Heating the reaction mixture (e.g., 38-70°C) increases the reaction rate, ensuring that the derivatization proceeds to completion in a reasonably short timeframe (15-90 minutes).[2]
The reaction proceeds as follows: The deprotonated amino group attacks the electrophilic sulfur atom of the 7-QSC. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond and releasing HCl, which is neutralized by the buffer.
Detailed Experimental Protocol
This protocol is a self-validating system. The inclusion of a standard amino acid mixture allows for the verification of derivatization efficiency and provides retention time markers for identifying amino acids in unknown samples.
Materials and Reagents
| Reagent / Material | Specifications | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich, TCI | Store desiccated at 2-8°C. Moisture sensitive.[3] |
| Amino Acid Standard Mix | HPLC Grade, ~2.5 µmol/mL | Sigma-Aldrich (A9906) | Or prepare from individual amino acid standards. |
| Sodium Bicarbonate Buffer | 100 mM, pH 9.8 | In-house preparation | See Reagent Preparation section.[4] |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific | Used for reagent prep and mobile phase. |
| Deionized Water | ≥18.2 MΩ·cm | Milli-Q® system | --- |
| Formic Acid | LC-MS Grade, ~99% | Thermo Scientific | Used for mobile phase acidification. |
| Reaction Vials | 2 mL, screw-top | Agilent, Waters | --- |
| Heating Block / Water Bath | Capable of 70°C | VWR | --- |
| HPLC System | UV-Vis or DAD Detector | Agilent, Waters, Shimadzu | --- |
| RP-HPLC Column | C18, e.g., 4.6x150 mm, 2.6 µm | Phenomenex, Agilent | --- |
Reagent Preparation
-
100 mM Sodium Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) and 0.21 g of sodium carbonate (Na₂CO₃) in ~90 mL of deionized water. Adjust pH to 9.8 if necessary. Bring the final volume to 100 mL. Filter through a 0.22 µm filter.[4]
-
7-QSC Derivatizing Solution (10 mg/mL in ACN): Prepare fresh daily. Weigh 10 mg of 7-QSC and dissolve in 1 mL of acetonitrile. Vortex thoroughly. Keep tightly capped and in the dark when not in use.
-
Amino Acid Working Standard (100 pmol/µL): Dilute the stock amino acid standard mixture 1:25 with 0.1 N HCl. For example, mix 40 µL of stock standard with 960 µL of 0.1 N HCl.
Step-by-Step Derivatization Workflow
-
Sample Aliquot: Pipette 10 µL of your sample (e.g., protein hydrolysate, plasma ultrafiltrate, or the 100 pmol/µL working standard) into a 2 mL reaction vial.
-
Add Buffer: Add 70 µL of the 100 mM Sodium Bicarbonate Buffer (pH 9.8) to the vial. Vortex briefly to mix. This step raises the pH to deprotonate the amino groups, making them reactive.
-
Add Derivatizing Reagent: Add 20 µL of the freshly prepared 10 mg/mL 7-QSC solution. Cap the vial immediately and vortex vigorously for 15 seconds. This initiates the tagging reaction.
-
Incubate: Place the vial in a heating block or water bath set to 70°C for 15 minutes. Heating drives the reaction to completion.
-
Cool: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilute and Analyze: Add 900 µL of Mobile Phase A (see section 4) to the vial. Vortex to mix. The sample is now ready for injection into the HPLC system. This final dilution brings the total volume to 1 mL and ensures the sample is in a solvent compatible with the initial HPLC conditions.
HPLC Analysis and Data Interpretation
The stable, hydrophobic derivatives are well-suited for separation by RP-HPLC with UV detection. The quinoline group provides a strong UV absorbance, typically in the range of 330-345 nm for quinoline-sulfonamide derivatives.[5]
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.6 µm) | Provides excellent separation for hydrophobic derivatives. |
| Mobile Phase A | 95:5 Water:ACN with 0.1% Formic Acid | Aqueous phase. Formic acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for eluting hydrophobic derivatives. |
| Gradient | 0-3 min, 15% B | Holds at initial conditions for equilibration. |
| 3-25 min, 15% to 65% B (Linear) | Separates the majority of amino acid derivatives. | |
| 25-27 min, 65% to 90% B (Linear) | Cleans the column of highly retained species. | |
| 27-30 min, Hold at 90% B | Completes column wash. | |
| 30.1-35 min, 90% to 15% B | Re-equilibrates column for the next run. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Improves separation efficiency and reduces viscosity. |
| Injection Vol. | 10 µL | Standard volume. |
| Detector | UV-Vis / DAD | Set to monitor ~340 nm .[5] |
Data Interpretation
-
Identification: Identify amino acid peaks in the sample chromatogram by comparing their retention times to those in the chromatogram of the derivatized amino acid standard.
-
Quantification: Create a calibration curve for each amino acid using a dilution series of the derivatized standard. Calculate the concentration of each amino acid in the sample by comparing its peak area to the calibration curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small derivative peaks | 1. Inactive 7-QSC reagent (hydrolyzed by moisture).2. Incorrect buffer pH (too low).3. Insufficient incubation time/temperature. | 1. Prepare 7-QSC solution fresh from powder. Store powder in a desiccator.2. Verify the pH of the buffer is ~9.8.3. Ensure the heating block is at the correct temperature and incubate for the full time. |
| Large peak at the beginning (void volume) | 1. Excess, unreacted 7-QSC.2. Hydrolyzed 7-QSC (7-quinolinesulfonic acid). | This is normal. The gradient is designed to separate the derivatives from the early-eluting reagent byproducts. |
| Poor peak shape (tailing, fronting) | 1. Column degradation.2. Sample overload.3. Mobile phase pH issue. | 1. Use a guard column; if the problem persists, replace the analytical column.2. Dilute the sample further before derivatization or injection.3. Ensure formic acid is present in both mobile phases. |
| Inconsistent retention times | 1. HPLC pump malfunction.2. Inconsistent mobile phase preparation.3. Column temperature fluctuations. | 1. Purge and prime the HPLC pump.2. Prepare fresh mobile phases carefully.3. Ensure the column oven is on and stable at 40°C. |
Conclusion
Pre-column derivatization with this compound is a powerful and reliable method for the quantitative analysis of amino acids. By converting amino acids into stable, UV-active sulfonamides, this protocol enables sensitive detection and robust chromatographic separation using standard RP-HPLC instrumentation. The detailed workflow, from reagent preparation to troubleshooting, provides researchers and drug development professionals with a solid foundation for implementing accurate and reproducible amino acid analysis in their laboratories.
References
7-Quinolinesulfonyl Chloride: A Comprehensive Guide to Amine Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Amine Protection
In the intricate field of organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during multi-step synthetic sequences.[1] The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity and yield.[2]
Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability.[3] Arylsulfonyl chlorides, such as the widely used p-toluenesulfonyl (tosyl) chloride and 2-nitrobenzenesulfonyl (nosyl) chloride, react with primary and secondary amines to form robust sulfonamides.[2][3] This stability, however, can be a double-edged sword, often necessitating harsh conditions for deprotection that may not be compatible with sensitive functional groups.[1][3]
This guide introduces 7-quinolinesulfonyl chloride as a versatile reagent for the protection of amines. The quinoline moiety, a key structural motif in numerous biologically active molecules, imparts unique electronic and steric properties to the sulfonyl group.[4] This document provides a detailed exploration of the application of this compound as a protecting group, offering insights into its installation, stability, and cleavage. We will delve into detailed protocols, discuss its orthogonality with other common protecting groups, and present a comparative analysis to aid researchers in making informed decisions for their synthetic strategies.
The 7-Quinolinesulfonyl (Qs) Group: Properties and Advantages
The 7-quinolinesulfonyl group, hereafter referred to as the Qs group, offers a compelling alternative to more conventional sulfonyl protecting groups. While comprehensive studies detailing its use are less common than for its tosyl or nosyl counterparts, its chemical nature allows us to infer several key characteristics.
Key Attributes:
-
Robustness: Like other arylsulfonamides, the Qs-protected amine is expected to be highly stable across a broad pH range and resistant to many oxidizing and reducing agents. This stability is crucial for multi-step syntheses involving diverse chemical transformations.
-
Reduced Nucleophilicity and Basicity: Upon sulfonylation, the lone pair of the amine nitrogen is delocalized into the powerful electron-withdrawing sulfonyl group, significantly diminishing its nucleophilicity and basicity.[5] This prevents the amine from participating in undesired nucleophilic attacks or acid-base reactions.
-
Crystallinity: The presence of the rigid, aromatic quinoline ring can enhance the crystallinity of the protected compound, often simplifying purification by recrystallization.
-
UV-Active Chromophore: The quinoline system is strongly UV-active, which facilitates reaction monitoring by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Potential Advantages over Other Sulfonyl Groups:
The quinoline nitrogen atom can be protonated under acidic conditions, which may modulate the reactivity of the sulfonamide for cleavage compared to simple arylsulfonamides. Furthermore, the quinoline ring system offers potential for unique cleavage strategies that are not applicable to tosyl or nosyl amides.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of quinoline sulfonamides and general methods for the protection and deprotection of amines with arylsulfonyl chlorides.[6][7] Researchers should consider these as starting points and optimize the conditions for their specific substrates.
Protocol 1: Protection of a Primary or Secondary Amine with this compound
This protocol describes a general procedure for the N-sulfonylation of a primary or secondary amine.
Reaction Scheme:
Caption: General workflow for amine protection.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Anhydrous base: Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq.)
-
Anhydrous solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the anhydrous base (1.5 - 2.0 eq.) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 - 1.2 eq.) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(7-quinolyl)sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water.
-
Base: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Excess Reagent: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate.
Protocol 2: Deprotection of N-(7-Quinolyl)sulfonamides
The cleavage of sulfonamides is often the most challenging step. The stability of the S-N bond requires specific and often potent reagents. The following are potential methods, drawing parallels from the deprotection of other arylsulfonamides.
This method offers a mild and efficient way to cleave sulfonamides.[3]
Reaction Scheme:
Caption: Reductive cleavage of the Qs group.
Materials:
-
N-(7-Quinolyl)sulfonamide (1.0 eq.)
-
Magnesium turnings (excess, e.g., 10-20 eq.)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
Procedure:
-
Reaction Setup: To a solution of the N-(7-quinolyl)sulfonamide in anhydrous methanol, add magnesium turnings.
-
Reaction: Heat the suspension to reflux and monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours depending on the substrate.
-
Work-up:
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.
-
Strongly acidic conditions can be employed for the hydrolysis of robust sulfonamides.[8] This method is generally not suitable for acid-sensitive substrates.
Materials:
-
N-(7-Quinolyl)sulfonamide (1.0 eq.)
-
Strong acid (e.g., concentrated H₂SO₄ or trifluoromethanesulfonic acid (TfOH))
-
Optional: Phenol or anisole as a scavenger.
Procedure:
-
Reaction Setup: Dissolve the N-(7-quinolyl)sulfonamide in the strong acid. A co-solvent such as dioxane may be used if solubility is an issue.
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC.
-
Work-up:
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a strong base (e.g., NaOH or KOH) to a pH of ~10-12.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to yield the crude amine.
-
Orthogonality of the 7-Quinolinesulfonyl Group
A key advantage of any protecting group is its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonality.[2] The exceptional stability of the sulfonamide bond makes the Qs group a potentially excellent orthogonal protecting group.
| Protecting Group | Typical Deprotection Conditions | Expected Stability of Qs-Amide | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA, HCl) | Likely cleaved | Not Orthogonal |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Likely Stable | Orthogonal |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine in DMF) | Stable | Orthogonal |
Discussion on Orthogonality:
-
vs. Boc: The Boc group is removed under strong acidic conditions. Given that strong acids are also used to cleave sulfonamides, the Qs group is likely not orthogonal to the Boc group. Selective cleavage would be challenging.
-
vs. Cbz: The Cbz group is cleaved by catalytic hydrogenolysis. The quinoline ring can be reduced under certain hydrogenation conditions, but typically the S-N bond of a sulfonamide is stable to these conditions. Therefore, the Qs group is expected to be orthogonal to the Cbz group.
-
vs. Fmoc: The Fmoc group is labile to basic conditions, such as treatment with piperidine. Sulfonamides are exceptionally stable to bases, making the Qs group orthogonal to the Fmoc group.
This orthogonality makes the 7-quinolinesulfonyl group a potentially valuable tool in complex synthetic strategies, particularly in peptide synthesis where Fmoc and Cbz protecting groups are prevalent.
Conclusion and Future Outlook
This compound presents itself as a robust and versatile protecting group for amines. Its inherent stability, a hallmark of sulfonamides, combined with the unique electronic properties of the quinoline moiety, offers a valuable addition to the synthetic chemist's toolbox. The provided protocols, based on established chemical principles, serve as a starting point for the application of this protecting group.
Further research is warranted to fully elucidate the scope and limitations of the 7-quinolinesulfonyl group. Detailed studies on its cleavage under a wider range of conditions and a thorough investigation of its orthogonality with a broader array of protecting groups will undoubtedly solidify its position as a strategic choice in the synthesis of complex molecules. The potential for novel cleavage strategies targeting the quinoline ring also remains an exciting avenue for future exploration.
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Utilizing 7-Quinolinesulfonyl Chloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 7-Quinolinesulfonyl Chloride in Solid-Phase Synthesis
In the landscape of modern medicinal chemistry and combinatorial library synthesis, solid-phase synthesis (SPS) stands as a cornerstone technique, enabling the rapid and efficient construction of diverse molecular entities.[1] The strategic incorporation of unique chemical scaffolds is paramount in the quest for novel therapeutics. The quinoline moiety, a privileged structure in drug discovery, is associated with a wide array of pharmacological activities. Consequently, the ability to seamlessly integrate this scaffold into synthetic workflows is of significant interest.
This compound emerges as a versatile reagent for this purpose, allowing for the introduction of the quinoline sulfonamide functionality. Sulfonamides are themselves a critical class of compounds with a rich history in medicine, serving as the basis for antibacterial drugs, diuretics, and anticonvulsants.[2][3] The solid-phase synthesis of quinoline sulfonamides combines the efficiency of SPS with the pharmacological relevance of this structural motif.
This comprehensive guide provides a detailed, step-by-step protocol for the application of this compound in solid-phase synthesis. Beyond a mere recitation of procedural steps, this document delves into the causality behind experimental choices, offering insights into the selection of resins, coupling conditions, and cleavage strategies. Furthermore, it equips the researcher with the necessary analytical tools to monitor reaction progress and ensure the purity of the final product, thereby upholding the principles of scientific integrity and reproducibility.
I. Foundational Principles: The Chemistry of Solid-Phase Sulfonamide Synthesis
The solid-phase synthesis of sulfonamides utilizing this compound is predicated on the nucleophilic attack of a resin-bound amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide linkage, tethering the quinoline moiety to the solid support. The general workflow can be conceptualized as follows:
Caption: Overall workflow for solid-phase synthesis of quinoline sulfonamides.
The choice of solid support is critical and is dictated by the desired C-terminal functionality of the final product. For the synthesis of C-terminal sulfonamide amides, Rink Amide resin is a suitable choice due to its acid-lability, allowing for cleavage with trifluoroacetic acid (TFA).[4][5][6] Conversely, if a C-terminal carboxylic acid is desired, the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin is preferred, as it permits cleavage under milder acidic conditions that leave the sulfonamide linkage intact.[7][8]
II. Experimental Protocols: A Detailed Walkthrough
This section provides a detailed, step-by-step protocol for the synthesis of a model quinoline sulfonamide on a Rink Amide resin. The principles outlined herein can be adapted for other solid supports and starting materials.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide AM Resin | 100-200 mesh, ~0.6 mmol/g | Standard Supplier | |
| This compound | ≥97% | Standard Supplier | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Piperidine | Reagent Grade | Standard Supplier | |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Corrosive! Handle with care. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger |
| Diethyl ether | Anhydrous | Standard Supplier |
B. Step-by-Step Synthesis Protocol
1. Resin Swelling:
-
Place the desired amount of Rink Amide AM resin (e.g., 100 mg, ~0.06 mmol) in a fritted syringe or a dedicated solid-phase synthesis vessel.
-
Add anhydrous DMF (2-3 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.[1]
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF (2 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove all traces of piperidine. The presence of residual base can interfere with the subsequent coupling step.
3. Coupling with this compound:
-
Prepare a solution of this compound (e.g., 3 equivalents, ~41 mg, 0.18 mmol) and DIPEA (e.g., 6 equivalents, ~63 µL, 0.36 mmol) in anhydrous DMF (1 mL). The use of an excess of the sulfonyl chloride and a non-nucleophilic base like DIPEA drives the reaction to completion.
-
Add the prepared solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines on the resin.[9] A negative Kaiser test (the beads remain colorless) indicates the completion of the reaction.
4. Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL) to remove any unreacted reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
5. Cleavage from the Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. The scavengers (water and TIS) are included to trap reactive carbocations that are generated during the cleavage of other acid-labile protecting groups, thus preventing side reactions.[5]
-
Add the cleavage cocktail (2 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean round-bottom flask.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product with cold diethyl ether and dry under vacuum.
References
- 1. Solid Phase Synthesis Resins - Amerigo Scientific [amerigoscientific.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Chapter 13:Synthesis of Sulfonamides | Semantic Scholar [semanticscholar.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
The Strategic Application of 7-Quinolinesulfonyl Chloride in Modern Drug Discovery: A Guide for Researchers
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] From the historical antimalarial quinine to modern targeted cancer therapies like bosutinib and cabozantinib, quinoline derivatives have consistently proven their therapeutic value.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of pharmacological properties, making it an enduring focus of drug discovery programs.[3]
Within this esteemed class of compounds, quinolinesulfonamides have emerged as particularly promising synthons for the development of highly specific enzyme inhibitors. The sulfonyl chloride group is a reactive handle, readily forming stable sulfonamide bonds with a wide range of primary and secondary amines. This modularity enables the rapid generation of extensive chemical libraries, a key strategy in modern high-throughput screening campaigns. This guide focuses specifically on 7-Quinolinesulfonyl chloride , a less-explored but highly promising isomeric starting material. We will delineate its synthetic utility and propose a comprehensive workflow for its application in the discovery of novel kinase inhibitors, with a particular focus on Rho-associated coiled-coil kinase (ROCK), a high-value target in oncology and inflammatory diseases.
Core Reagent Profile: this compound
This compound is a reactive chemical intermediate that serves as a building block for introducing the quinoline-7-sulfonamide moiety into a target molecule.
| Chemical Property | Value |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| Appearance | Off-white to yellow solid |
| Reactivity | The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. It is sensitive to moisture and should be handled under anhydrous conditions. |
A key advantage for researchers is the established synthetic pathway to access 7-quinolinesulfonyl chlorides from readily available starting materials like 4,7-dichloroquinoline. This multi-step synthesis involves chlorine ipso-substitution and subsequent oxidative chlorination, providing a reliable source of the reagent for library synthesis.[4]
Application Focus: Development of Novel Rho-Associated Kinase (ROCK) Inhibitors
Scientific Rationale
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[2][5] The ROCK signaling pathway is a central regulator of cellular contractility, motility, proliferation, and survival. Its aberrant activation is implicated in the pathophysiology of numerous diseases, including cancer metastasis, hypertension, glaucoma, and fibrosis.[5][6] Consequently, the development of specific ROCK inhibitors is an area of intense therapeutic interest.[7]
While several ROCK inhibitors exist, many are isoquinoline-based (e.g., Fasudil) or target the ATP-binding site with varying degrees of selectivity.[5][8] The quinoline scaffold offers a distinct chemical space for exploring novel interactions and achieving improved selectivity. Notably, recent studies on 8-quinolinesulfonamide -triazole hybrids have identified potent ROCK inhibitors with significant cytotoxicity against cancer cell lines, validating the quinolinesulfonamide pharmacophore as a promising starting point for ROCK-targeted drug design.[2] By analogy, we posit that a systematic exploration of the isomeric 7-quinolinesulfonamide scaffold will yield novel chemical matter with unique structure-activity relationships (SAR) and potentially superior pharmacological profiles.
Mechanism of Action: Targeting the ROCK Signaling Cascade
ROCK inhibitors typically function by competing with ATP for binding to the catalytic kinase domain. This prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), thereby inhibiting the signaling cascade that leads to increased actin-myosin contractility and stress fiber formation.
Below is a diagram illustrating the central role of ROCK in cellular signaling and the point of intervention for inhibitors.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
Application Note: Sensitive Quantification of Secondary Amines via Derivatization with 7-Quinolinesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Secondary Amines
In the realms of pharmaceutical development, metabolomics, and environmental analysis, the accurate quantification of secondary amines is a frequent necessity. These moieties are integral to a vast array of bioactive molecules, including many active pharmaceutical ingredients (APIs), their metabolites, and crucial biological signaling molecules. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by their inherent physicochemical properties. Many secondary amines lack a strong native chromophore or fluorophore, leading to poor sensitivity with common UV-Vis and fluorescence detectors[1]. Furthermore, their polarity can result in poor retention on standard reversed-phase HPLC columns.[2]
To surmount these analytical hurdles, pre-column derivatization is a widely adopted and robust strategy.[2][3] This process involves a chemical reaction that attaches a labeling agent to the analyte, thereby enhancing its detectability and improving its chromatographic behavior.[1][3] 7-Quinolinesulfonyl chloride has emerged as a valuable derivatizing reagent for this purpose. The quinoline moiety introduces a strong chromophore and fluorophore into the analyte molecule, dramatically increasing detection sensitivity. The resulting sulfonamide derivative also exhibits increased hydrophobicity, leading to better retention and separation on reversed-phase columns.
This application note provides a comprehensive guide to the derivatization of secondary amines with this compound, offering in-depth mechanistic insights, a detailed experimental protocol, and guidance for subsequent HPLC or LC-MS analysis.
Reaction Mechanism: The Chemistry of Sulfonamide Formation
The derivatization of a secondary amine with this compound is a nucleophilic acyl substitution reaction, analogous to the well-established Hinsberg reaction.[4] The reaction proceeds under alkaline conditions, which are crucial for ensuring that the secondary amine is in its unprotonated, nucleophilic state.[1] The lone pair of electrons on the nitrogen atom of the secondary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a stable sulfonamide bond and the displacement of the chloride ion.[4][5] The alkaline buffer used in the reaction serves to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.[1]
Unlike primary amines, the resulting N,N-disubstituted sulfonamide from a secondary amine has no acidic proton on the nitrogen atom. Consequently, it is not soluble in aqueous alkali, a key distinction in the classical Hinsberg test.[4][5]
Caption: Reaction mechanism for the derivatization of a secondary amine.
Experimental Protocol: Derivatization of Secondary Amines
This protocol provides a robust starting point for the derivatization of secondary amines with this compound. Optimization may be required for specific analytes and sample matrices.
1. Reagent Preparation:
-
Sample Solution: Accurately prepare a solution of the secondary amine-containing sample in a suitable aprotic solvent, such as acetonitrile.
-
This compound Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily to avoid degradation.
-
Alkaline Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 using NaOH. Alternatively, a 0.1 M sodium bicarbonate buffer can be used.[6]
-
Quenching Solution (Optional): A solution of a primary amine, such as a 1 M solution of glycine or a 10% ammonium hydroxide solution, can be prepared to consume any excess this compound after the reaction is complete.[1]
2. Derivatization Procedure:
-
In a microcentrifuge tube, combine 100 µL of the sample solution with 200 µL of the alkaline buffer.
-
Add 100 µL of the this compound solution to the mixture.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes. The optimal temperature and time may need to be determined empirically for each specific secondary amine.
-
After incubation, cool the reaction mixture to room temperature.
-
(Optional) To quench the reaction, add 50 µL of the quenching solution and vortex for 10 seconds. This step is particularly important if the excess reagent interferes with the chromatographic analysis.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
3. Sample Analysis by HPLC:
The resulting sulfonamide derivatives are well-suited for analysis by reversed-phase HPLC with UV or fluorescence detection.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Detection:
-
UV Detection: The quinoline moiety provides strong absorbance. A wavelength of around 230-254 nm is often suitable.
-
Fluorescence Detection: For higher sensitivity, fluorescence detection can be used. Excitation and emission wavelengths should be optimized for the specific 7-quinolinesulfonamide derivative, but typical values for quinoline-based derivatives are in the range of Ex: 320-340 nm and Em: 390-450 nm.
-
-
LC-MS/MS Analysis: For enhanced selectivity and sensitivity, LC-MS/MS can be employed. The derivatized amines generally show good ionization efficiency in positive electrospray ionization (ESI) mode.
| Parameter | Recommended Starting Condition | Notes |
| Reagent Concentration | 10 mg/mL this compound | A molar excess of the reagent is necessary to drive the reaction to completion. |
| Reaction pH | 9.5 (Borate or Carbonate Buffer) | Ensures the secondary amine is in its nucleophilic, unprotonated form.[1] |
| Reaction Temperature | 60°C | May require optimization (e.g., 50-70°C). |
| Reaction Time | 30 minutes | Should be sufficient for most secondary amines, but may need adjustment. |
| Solvent | Acetonitrile | Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. |
Workflow Visualization
Caption: Experimental workflow for the derivatization and analysis of secondary amines.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The following points ensure the trustworthiness of the results:
-
Use of a Calibration Curve: A standard curve prepared with known concentrations of the derivatized secondary amine should be run with each batch of samples. This will allow for accurate quantification and will also serve as a check on the efficiency and reproducibility of the derivatization reaction.
-
Internal Standard: The use of a structurally similar secondary amine that is not present in the sample as an internal standard is highly recommended. This will account for any variability in the derivatization and injection process.
-
Reaction Completeness: To ensure the reaction has gone to completion, a time-course experiment can be performed during method development to determine the optimal reaction time.
-
Stability of Derivatives: The stability of the 7-quinolinesulfonamide derivatives should be assessed by analyzing prepared samples over a period of time (e.g., 24-48 hours) to ensure they do not degrade prior to analysis. While quinoline derivatives are generally stable, this should be confirmed for the specific analyte.[7]
Conclusion
Pre-column derivatization of secondary amines with this compound is a highly effective strategy for enhancing their detectability and improving their chromatographic separation. The formation of stable, highly fluorescent, and UV-active sulfonamide derivatives allows for sensitive and reliable quantification by HPLC and LC-MS. The protocol and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this valuable analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 7-Quinolinesulfonyl Chloride for Advanced Bioconjugation
Introduction: The Strategic Advantage of the Sulfonamide Linkage
In the landscape of bioconjugation, the choice of a linker is paramount, dictating the stability, functionality, and ultimate success of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for targeting primary amines, reagents forming sulfonamide bonds offer a distinct set of advantages, primarily centered on superior stability. 7-Quinolinesulfonyl chloride emerges as a compelling reagent in this class, providing a robust method for covalently modifying biomolecules.
The core of its utility lies in the reaction between the highly reactive sulfonyl chloride (-SO₂Cl) group and nucleophilic primary amines, such as the ε-amine of lysine residues on proteins. This reaction yields an exceptionally stable sulfonamide bond, which is resistant to hydrolysis over a wide pH range, a critical feature for bioconjugates intended for in vivo applications or long-term storage.[1][2] The quinoline moiety itself is a versatile scaffold, known for its prevalence in pharmacologically active compounds, and can impart unique properties to the resulting bioconjugate.[3][4]
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for utilizing this compound in your research, empowering you to create stable and functional bioconjugates for applications ranging from protein labeling to the development of therapeutic agents.
The Chemistry of Conjugation: Mechanism and Rationale
The conjugation of this compound to a protein primarily targets the side-chain amine of lysine residues and the N-terminal α-amine. The underlying mechanism is a nucleophilic acyl substitution.
Causality of Experimental Conditions:
-
pH is Critical: The reaction is performed under slightly alkaline conditions (pH 8.0-9.0). At this pH, the primary amine of lysine (-NH₃⁺) is sufficiently deprotonated to its nucleophilic form (-NH₂), enabling it to act as an effective nucleophile.[1] At lower pH, the amine remains protonated and non-nucleophilic, while at excessively high pH, the risk of protein denaturation and hydrolysis of the sulfonyl chloride reagent increases.[2]
-
Reagent Reactivity: Sulfonyl chlorides are highly reactive and particularly sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a competing reaction. Therefore, it is imperative to use anhydrous solvents for stock solutions and to handle the reagent with care to minimize exposure to atmospheric moisture.
The reaction proceeds as the lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, resulting in the formation of a stable sulfonamide linkage.
Diagram of Reaction Mechanism
Caption: Reaction of a protein's primary amine with this compound.
Applications in Bioconjugation
The robustness of the sulfonamide bond makes this compound suitable for a variety of applications where stability is crucial:
-
Stable Protein Labeling: For applications requiring long-term tracking or analysis, such as cellular imaging or diagnostic assays.
-
Immobilization: Covalently attaching proteins or peptides to solid supports (e.g., beads, surfaces) for affinity chromatography or other binding assays.
-
Therapeutic Conjugates: The stability is highly desirable for creating antibody-drug conjugates (ADCs) or PEGylated proteins, minimizing premature cleavage of the payload or modifying agent in vivo.
-
Structural Probes: The quinoline group can serve as a scaffold for attaching other functional molecules or as a probe itself, given the diverse biological activities of quinoline derivatives.[5][6]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general method for conjugating this compound to a protein, such as an antibody. The key is to determine the optimal molar ratio of the reagent to the protein empirically to achieve the desired degree of labeling.
A. Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich, TCI |
| Protein of Interest (e.g., IgG) | >95% Purity, in a buffer free of primary amines (e.g., PBS) | Varies |
| Conjugation Buffer | 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5 | Prepare in-house |
| Anhydrous Organic Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Prepare in-house |
| Purification System | Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO) | Cytiva, Thermo Fisher Scientific |
B. Experimental Workflow
Diagram of Experimental Workflow
Caption: Step-by-step workflow for protein bioconjugation.
C. Step-by-Step Methodology
1. Preparation of Protein Solution: a. Prepare the protein solution in the Conjugation Buffer at a concentration of 2-10 mg/mL. b. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS) first, and then into the Conjugation Buffer. This can be done using dialysis or a desalting column. c. Rationale: The pH of 8.5 ensures the target lysine residues are deprotonated and nucleophilic.[1] Amine-containing buffers will compete for reaction with the sulfonyl chloride.
2. Preparation of this compound Stock Solution: a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM). b. Rationale: Sulfonyl chlorides are moisture-sensitive and will hydrolyze in aqueous solutions.[1] Preparing the stock in an anhydrous organic solvent and using it immediately minimizes degradation.
3. Conjugation Reaction: a. Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. b. The optimal molar excess of the reagent over the protein must be determined empirically. Start with a range of molar ratios, such as 5:1, 10:1, and 20:1. c. Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. Longer incubation times or higher temperatures may increase labeling but also risk protein denaturation. d. Rationale: The molar ratio of reagent to protein is the primary factor controlling the degree of labeling. Empirical optimization is necessary for each specific protein.[1]
4. Quenching the Reaction: a. Add the Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature. c. Rationale: The primary amine in Tris buffer will react with and consume any unreacted this compound, preventing further modification of the protein.
5. Purification of the Conjugate: a. Remove excess, unreacted reagent and quenching buffer byproducts using size-exclusion chromatography (SEC) or dialysis. b. For SEC, equilibrate the column (e.g., G-25) with a suitable storage buffer (e.g., PBS, pH 7.4) and apply the quenched reaction mixture. The protein conjugate will elute in the void volume. c. For dialysis, transfer the mixture to a dialysis cassette (e.g., 10K MWCO) and dialyze against the desired storage buffer with several buffer changes.
6. Characterization of the Conjugate: a. Degree of Labeling (DOL): The incorporation of the quinoline moiety can often be quantified using UV-Vis spectrophotometry by measuring the absorbance at ~280 nm (for the protein) and a wavelength specific to the quinoline sulfonamide (determined empirically). b. Purity and Integrity: Analyze the purified conjugate using SDS-PAGE to confirm that the protein has not been degraded and to observe the mass shift from conjugation. Mass spectrometry (MALDI-TOF or ESI-MS) can provide a more precise measurement of the DOL. c. Functionality: Perform a relevant functional assay (e.g., ELISA for an antibody) to confirm that the conjugation process has not compromised the biological activity of the protein.
Protocol 2: Optimization of Molar Ratio
To achieve a specific degree of labeling, a systematic optimization is required.
A. Experimental Design
| Reaction | Protein Conc. | Molar Ratio (Reagent:Protein) | Reaction Time |
| 1 (Control) | 5 mg/mL | 0:1 | 2 hours |
| 2 | 5 mg/mL | 5:1 | 2 hours |
| 3 | 5 mg/mL | 10:1 | 2 hours |
| 4 | 5 mg/mL | 20:1 | 2 hours |
| 5 | 5 mg/mL | 40:1 | 2 hours |
B. Procedure
-
Set up five parallel reactions according to the table above, following the general protocol.
-
After quenching and purification, characterize the DOL for each reaction using mass spectrometry.
-
Plot the resulting DOL against the molar ratio used. This curve will guide the selection of the appropriate ratio for future, scaled-up conjugations.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation | 1. Inactive (hydrolyzed) reagent. 2. Reaction pH too low. 3. Presence of competing amines in the buffer. | 1. Use fresh, anhydrous solvent for the stock solution; purchase new reagent. 2. Verify the pH of the Conjugation Buffer is between 8.0-9.0. 3. Ensure the protein is fully exchanged into an amine-free buffer. |
| Protein Precipitation | 1. High concentration of organic solvent from reagent addition. 2. Over-labeling of the protein, leading to conformational changes and aggregation. 3. Protein instability at the reaction pH or temperature. | 1. Keep the volume of added organic solvent below 10% (v/v). 2. Reduce the molar excess of the reagent or shorten the reaction time. 3. Perform the reaction at a lower temperature (4°C) or for a shorter duration. |
| Loss of Protein Activity | Modification of lysine residues critical for the protein's function (e.g., in an active site or binding interface). | Reduce the degree of labeling by lowering the molar ratio. If activity loss persists, this reagent may not be suitable for the specific protein, and a more site-specific conjugation chemistry should be explored. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 7-Quinolinesulfonyl Chloride
Introduction: The Versatility of the Quinoline Sulfonamide Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active molecules and functional materials.[1][2] When functionalized with a reactive sulfonyl chloride group at the 7-position, 7-Quinolinesulfonyl chloride emerges as a critical building block for the synthesis of a diverse range of quinoline-7-sulfonamides. These derivatives are of significant interest to researchers in drug development due to their potential as potent and selective enzyme inhibitors.[1] The lipophilic nature of the quinoline core allows for potential passage through cellular membranes, a desirable property for drug candidates.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, reaction protocols, safety considerations, and analytical methodologies pertinent to reactions involving this compound.
PART 1: Core Application - Synthesis of N-Substituted Quinoline-7-Sulfonamides
The primary application of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages.[3] This reaction is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrochloric acid.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of an appropriate solvent is critical for reaction efficiency. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly employed to prevent reaction with the sulfonyl chloride.[4] The solvent should be chosen based on the solubility of the starting materials.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically added to the reaction mixture.[4] Its primary role is to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]
-
Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. The reaction is then typically allowed to warm to room temperature to ensure completion.[6]
Detailed Experimental Protocol: General Synthesis of an N-Aryl-Quinoline-7-Sulfonamide
This protocol outlines a general procedure for the synthesis of an N-aryl-quinoline-7-sulfonamide.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-quinoline-7-sulfonamide.
Quantitative Data Summary:
| Reagent | Stoichiometric Ratio | Typical Concentration |
| This compound | 1.1 eq. | 0.1 - 0.5 M |
| Amine (e.g., Aniline) | 1.0 eq. | 0.1 - 0.5 M |
| Base (e.g., TEA) | 1.2 eq. | 0.12 - 0.6 M |
| Parameter | Typical Value |
| Reaction Time | 2 - 6 hours |
| Reaction Temp. | 0 °C to RT |
| Typical Yield | 70 - 95% |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of N-substituted quinoline-7-sulfonamides.
PART 2: Application in Drug Discovery - Targeting Fatty Acid Amide Hydrolase (FAAH)
Quinoline sulfonamides have been investigated as inhibitors of various enzymes.[1] One notable target is Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[7][8] Inhibition of FAAH increases the levels of anandamide, which can produce analgesic and anti-inflammatory effects.[8][9] The development of selective FAAH inhibitors is a significant area of research for pain management and other neurological disorders.[7][10]
Mechanism of FAAH Inhibition
FAAH is a serine hydrolase that utilizes a Ser-Ser-Lys catalytic triad.[7] Inhibitors derived from this compound can be designed to interact with the active site of FAAH, potentially forming covalent or non-covalent interactions that block substrate access and enzymatic activity.
Visualization of a Potential Signaling Pathway
Caption: Inhibition of FAAH by a 7-quinolinesulfonyl derivative enhances anandamide signaling.
PART 3: Safety, Handling, and Storage
Sulfonyl chlorides are reactive compounds and require careful handling.
-
Hazard Profile: this compound is a corrosive chemical that can cause severe skin burns and eye damage.[11][12] Inhalation can irritate the nose, throat, and lungs, potentially leading to serious conditions like pulmonary edema.[11]
-
Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-resistant goggles with a face shield.[11] Avoid breathing dust or vapors.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[11][12] It is incompatible with strong bases, oxidizing agents, and metals.[11]
PART 4: Analytical and Monitoring Protocols
Careful monitoring of the reaction and characterization of the final product are essential for ensuring the success of the synthesis.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the reaction. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light (254 nm).[13]
Product Characterization and Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final sulfonamide product. A C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid) is a common setup.[13][14]
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is invaluable for confirming the identity of the product by determining its molecular weight.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized sulfonamide, confirming the successful formation of the desired compound and the absence of impurities.
Table: Common Analytical Techniques for Sulfonamide Analysis
| Technique | Information Provided | Key Considerations |
| TLC | Reaction progress, preliminary purity check | Quick and inexpensive.[13] |
| HPLC | Quantitative purity assessment, retention time.[14] | High precision and accuracy for quantification.[13] |
| LC-MS | Molecular weight confirmation, high sensitivity.[15] | Definitive structural confirmation when combined with fragmentation.[13] |
| NMR | Detailed structural information, isomer identification | Unambiguous structure elucidation. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery and other areas of chemical research. By understanding the principles behind the experimental design, adhering to safe handling practices, and employing rigorous analytical techniques, researchers can effectively utilize this compound to advance their scientific objectives. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of reactions involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. nj.gov [nj.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 7-Quinolinesulfonyl Chloride Reactions
Welcome to the technical support center for the synthesis of 7-Quinolinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific and often nuanced reaction. Instead of a generic overview, we will directly address the critical issues of yield, purity, and regioselectivity through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Core Reaction: Chlorosulfonation of Quinoline
The synthesis of this compound is primarily achieved via electrophilic aromatic substitution, specifically the chlorosulfonation of the quinoline ring system using chlorosulfonic acid (ClSO₃H). While seemingly straightforward, the reaction is complicated by the inherent reactivity of the quinoline nucleus.
The nitrogen atom in the quinoline ring is basic and becomes protonated under the strongly acidic reaction conditions. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring. However, this substitution is not entirely selective and tends to produce a mixture of isomers, primarily the 5- and 8-isomers, with the desired 7-isomer often being a minor product under non-optimized conditions.[1][2] The reaction temperature and stoichiometry are critical parameters that dictate the ratio of these products.[3]
Furthermore, the product, this compound, is highly susceptible to hydrolysis, which presents a significant challenge during the aqueous workup, often leading to substantial yield loss.[4][5][6]
Section 2: Troubleshooting Guide for Low Yields & Impurities
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?
Answer: Low yield is the most frequent complaint. The root cause can typically be traced to one of several critical factors:
-
Moisture Contamination: Sulfonyl chlorides are notoriously sensitive to moisture.[6][7] Chlorosulfonic acid itself reacts violently with water. Any trace moisture in the glassware, starting materials, or atmosphere will hydrolyze the product back to the unreactive sulfonic acid, drastically reducing your isolated yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened or distilled chlorosulfonic acid and ensure your quinoline is anhydrous. Conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).[8]
-
-
Suboptimal Reaction Temperature: The sulfonation of quinoline is temperature-dependent.
-
Too Low: Insufficient temperature (<100 °C) can lead to a sluggish or incomplete reaction, as the activation energy for the sulfonation is not met.[3]
-
Too High: Excessive temperatures (>160-180 °C) can cause charring, decomposition, and the formation of polysulfonated byproducts, reducing the overall efficiency.[3]
-
Solution: A common temperature range for this reaction is 100-160 °C.[9] It is crucial to monitor and control the temperature carefully throughout the addition and heating phases.
-
-
Incomplete Conversion to Sulfonyl Chloride: The initial reaction between quinoline and chlorosulfonic acid can produce a mixture of the sulfonic acid and the desired sulfonyl chloride.[9] The sulfonic acid will be lost during workup.
-
Solution: A highly effective strategy is to use a two-step, one-pot procedure. First, react the quinoline with chlorosulfonic acid to produce the intermediate mixture. Then, add a chlorinating agent like thionyl chloride (SOCl₂) to convert any remaining sulfonic acid to the sulfonyl chloride, driving the reaction to completion.[9][10]
-
Question 2: My analytical data (NMR/LC-MS) shows a complex mixture of isomers. How can I improve the regioselectivity for the 7-position?
Answer: Achieving high regioselectivity is a central challenge. Electrophilic attack on the protonated quinoline ring favors the 5- and 8-positions. While obtaining pure 7-isomer is difficult, the ratio can be influenced.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred products. Higher temperatures and longer reaction times can allow for equilibration towards the thermodynamically more stable isomer, although this can also lead to decomposition.
-
Steric Hindrance: While the 7-position is electronically less favored than the 5- and 8-positions, it is also sterically accessible. The precise conditions can subtly influence the balance of electronic and steric factors.
-
Practical Approach: The most practical approach is not to expect perfect selectivity from the initial reaction but to rely on robust purification methods. The different isomers often have distinct physical properties (e.g., solubility, crystal packing) that can be exploited.
-
Solution: Focus on achieving a clean reaction with a manageable isomer ratio. Then, employ careful fractional crystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate mixtures) to isolate the desired 7-isomer. Isomers may also be separable by column chromatography, though this can lead to hydrolysis if not performed under strictly anhydrous conditions.
-
Question 3: I seem to lose the majority of my product during the workup and purification stages. Why is this happening?
Answer: This is almost certainly due to the hydrolysis of the sulfonyl chloride functional group. The moment the product comes into contact with water, especially under non-neutral pH, it begins to degrade back to the sulfonic acid.
-
The Quenching Problem: The standard procedure of pouring the reaction mixture onto ice is a controlled but aggressive hydrolysis of the excess chlorosulfonic acid.[11] Your product is in a race against hydrolysis during this step.
-
Solution: The key is to work quickly and at low temperatures. Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water.[11] The goal is to precipitate the water-insoluble sulfonyl chloride immediately while the heat from the quench is absorbed. Do not let the mixture warm up.
-
-
Purification Pitfalls:
-
Aqueous Extraction: Minimize contact time with aqueous layers during extraction. Use cold brine washes to help break emulsions and dry the organic layer thoroughly with a desiccant like anhydrous MgSO₄ or Na₂SO₄.
-
Chromatography: Standard silica gel contains water and is acidic, creating perfect conditions for product degradation. If chromatography is necessary, use a non-polar eluent system and consider deactivating the silica by pre-treating it with a small amount of a non-nucleophilic base (like triethylamine in the eluent) or use anhydrous solvents.
-
Crystallization: This is often the best method for purification. The crude, filtered solid should be washed with cold water to remove residual acids and then immediately dissolved in a minimal amount of a suitable hot organic solvent for recrystallization.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for low yield issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with chlorosulfonic acid?
-
A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) and a spill kit readily available. Additions should always be done slowly and with cooling.[11]
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is recommended. ¹H NMR spectroscopy will confirm the structure and the substitution pattern on the quinoline ring. Melting point analysis can be compared to literature values and is a good indicator of purity. LC-MS can confirm the molecular weight and assess the presence of impurities.
-
-
Q: My starting quinoline is dark. Does it need to be purified first?
-
A: Yes. Commercial quinoline can darken over time due to the formation of oxidative byproducts. It is best practice to distill quinoline under reduced pressure before use to ensure high purity and prevent the introduction of impurities that could complicate the reaction and purification.
-
-
Q: Can I use a different sulfonating agent?
-
A: While chlorosulfonic acid is the most common reagent for this direct transformation, other methods exist for synthesizing sulfonyl chlorides, such as reacting sulfonic acid salts with reagents like PCl₅ or SOCl₂.[11] However, for the direct conversion from quinoline, chlorosulfonic acid is the standard and most direct reagent.
-
Section 4: Optimized Experimental Protocols
The following protocols are synthesized from literature procedures and best practices to maximize yield and purity.[9][10][12]
Protocol 1: Synthesis of this compound
Materials:
-
Quinoline (distilled, anhydrous)
-
Chlorosulfonic acid (freshly opened or distilled)
-
Thionyl chloride
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/bubbler (to vent HCl). Ensure the entire system is under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Initial Charge: In the flask, add chlorosulfonic acid (approx. 6-8 molar equivalents relative to quinoline). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Quinoline Addition: Add quinoline (1.0 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 20 °C. Significant HCl evolution will occur.
-
Sulfonation Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130-140 °C. Maintain this temperature for 10-12 hours. The solution will become a thick, dark syrup.
-
Conversion to Sulfonyl Chloride: Cool the mixture to 40-50 °C. Cautiously add thionyl chloride (1.5-2.0 eq.) dropwise. After addition, slowly heat the mixture to 70 °C and hold for 4 hours to ensure all sulfonic acid intermediate is converted to the sulfonyl chloride.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry. The product should precipitate as a solid.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with several portions of cold water until the filtrate is near neutral pH.
-
Drying: Press the solid as dry as possible on the funnel. For initial drying, the crude solid can be dissolved in DCM, the organic layer separated from any residual water, and then dried over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Take the crude, dried sulfonyl chloride and dissolve it in a minimum amount of a suitable hot solvent (Toluene is often a good choice).
-
If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold, fresh solvent, and dry under high vacuum.
Section 5: Visual Guides and Data
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale |
| Temperature | < 100 °C | Low Yield | Incomplete reaction; insufficient energy to overcome activation barrier.[3] |
| 100 - 160 °C | Optimal Range | Good reaction rate. Isomer distribution is a factor.[9] | |
| > 180 °C | Low Yield, High Impurity | Charring and decomposition of starting material and product.[3] | |
| Reagents | Wet/Old Reagents | Very Low Yield | Hydrolysis of chlorosulfonic acid and product sulfonyl chloride.[6] |
| Anhydrous Reagents | Higher Yield | Minimizes hydrolytic side reactions. | |
| Workup | Slow / Warm Quench | Low Yield | Significant product loss due to hydrolysis.[5][13] |
| Rapid / Cold Quench | Higher Yield | Product precipitates quickly, minimizing time in aqueous acid.[11] | |
| Additives | Thionyl Chloride | Higher Yield | Drives conversion of sulfonic acid intermediate to the sulfonyl chloride.[9][10] |
Reaction Side Products Diagram
Caption: Competing pathways: isomer formation and product hydrolysis.
Section 6: References
-
Reaction Chemistry & Engineering. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. 14
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. 15
-
Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. 16
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. 4
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. 11
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. 17
-
Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides. 18
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. 19
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. 20
-
Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. 13
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. 5
-
Google Patents. (n.d.). Method for producing quinoline-8-sulfonyl chloride. 9
-
Benchchem. (n.d.). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions. 8
-
Benchchem. (n.d.). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. 6
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. 7
-
Google Patents. (n.d.). Quinoline sulfonation process. 3
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. 1
-
Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki. 10
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. 2
-
PMC - NIH. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. 12
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. pjsir.org [pjsir.org]
- 3. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 14. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonamide Synthesis with 7-Quinolinesulfonyl Chloride and Hindered Amines
Welcome to the technical support center for optimizing the synthesis of sulfonamides, specifically focusing on the challenges presented by the reaction of 7-quinolinesulfonyl chloride with sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and achieve higher yields and purity in their reactions.
Introduction: The Challenge of Steric Hindrance
The formation of a sulfonamide bond by reacting a sulfonyl chloride with an amine is a cornerstone transformation in medicinal chemistry and organic synthesis. However, when the amine nucleophile is sterically hindered (e.g., a secondary amine with bulky substituents near the nitrogen atom), its reduced nucleophilicity can dramatically slow down the reaction or prevent it from proceeding to completion under standard conditions.[1] This often results in low yields, incomplete conversion, and complex product mixtures. This guide provides a structured approach to troubleshooting and optimizing these challenging reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction between this compound and my secondary amine is showing very low conversion. What are the first things I should check?
A1: Low conversion is a common issue. Before making significant changes to the protocol, it's crucial to verify the fundamentals of your experimental setup.
-
Reagent Integrity :
-
This compound : This reagent is sensitive to moisture and can hydrolyze to the unreactive 7-quinolinesulfonic acid.[2] Ensure you are using a freshly opened bottle or a properly stored (desiccated) reagent. The appearance should be a white to light yellow crystalline powder.[3]
-
Amine : Ensure your amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]
-
Solvent and Base : Use anhydrous solvents and bases. Trace amounts of water can have a significant impact on the reaction's success.[2]
-
-
Reaction Atmosphere : Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture from the air from degrading the sulfonyl chloride.[2]
-
Stoichiometry : Double-check the molar ratios. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a tertiary amine base (1.1-1.5 equivalents) to scavenge the HCl byproduct.[2]
Q2: I'm using pyridine as a base, but the reaction is still sluggish. What are some alternatives?
A2: While pyridine can function as both a base and a nucleophilic catalyst, its effectiveness can be limited with hindered substrates.[4] Consider these alternatives:
-
Non-Nucleophilic Hindered Bases : Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent acid scavengers that are less likely to compete with your amine nucleophile.[4][5]
-
2,6-Lutidine : This hindered pyridine derivative is a good choice when you need a base that is less nucleophilic than pyridine itself.[5]
-
Proton Sponge : In particularly sensitive reactions, a non-nucleophilic but strong base like 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) can be effective.
Q3: What is 4-Dimethylaminopyridine (DMAP) and how can it help my reaction?
A3: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions.[6] For sterically hindered amines, it can dramatically accelerate the reaction rate.[7][8]
Mechanism of Action: DMAP is more nucleophilic than typical tertiary amine bases. It reacts with the this compound to form a highly reactive N-sulfonyl-DMAP intermediate.[7] This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic hindered amine, thus lowering the overall activation energy of the reaction.[9]
Below is a diagram illustrating the catalytic cycle of DMAP in sulfonylation.
Caption: DMAP-catalyzed sulfonylation mechanism.
Troubleshooting Guide: From Low Yield to Optimized Conditions
This section provides a systematic workflow for troubleshooting and optimizing your reaction.
Caption: Workflow for troubleshooting sulfonylation reactions.
In-Depth Troubleshooting Steps
| Issue | Potential Cause | Recommended Action & Rationale |
| No reaction or trace product | Reagent Degradation | Action: Verify the integrity of this compound.[2] Rationale: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of the corresponding sulfonic acid as an impurity will inhibit the reaction. |
| Low Reactivity of Amine | Action: Increase the reaction temperature. Start at 0 °C to room temperature, and if the reaction is slow, gently heat to 40-60 °C.[2] Rationale: Increased thermal energy can help overcome the activation barrier for nucleophilic attack by the hindered amine. | |
| Low Yield (<50%) | Inefficient Base | Action: Switch from a standard base like pyridine to a more suitable one such as TEA or DIPEA. Rationale: A non-nucleophilic base will solely act as an acid scavenger, preventing competitive side reactions.[4] |
| High Steric Hindrance | Action: Introduce a catalytic amount of DMAP (0.1-0.2 equivalents).[7][8] Rationale: DMAP forms a highly reactive intermediate with the sulfonyl chloride, which is more readily attacked by the sterically hindered amine.[7] | |
| Reaction stalls | Poor Solubility | Action: Change the solvent. If using dichloromethane (DCM) or tetrahydrofuran (THF), consider a more polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). Rationale: Ensuring all reactants are fully dissolved is critical for reaction kinetics. |
| Product Inhibition | Action: Consider a slow addition of the this compound to the reaction mixture containing the amine and base. Rationale: This can help to maintain a low concentration of the electrophile and minimize potential side reactions or degradation pathways. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Hindered Amine
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration ~0.1-0.5 M).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: DMAP-Catalyzed Sulfonylation for Highly Hindered Amines
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq), a non-nucleophilic base (e.g., triethylamine, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of ~0.1-0.5 M.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The reaction should proceed significantly faster than the non-catalyzed version. Monitor progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removing Unreacted 7-Quinolinesulfonyl Chloride from a Reaction Mixture
Welcome to the technical support center for purification challenges involving 7-quinolinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven troubleshooting strategies and answers to frequently encountered purification issues. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make the best decisions for your specific reaction.
Introduction
This compound is a valuable reagent in organic synthesis, primarily for the formation of sulfonamides. However, its high reactivity and the physical properties it shares with many target molecules can make its removal from a reaction mixture a significant challenge. Incomplete removal can lead to purification difficulties, such as co-elution in chromatography, and can compromise the purity and safety of the final product.[1] This guide outlines systematic approaches to quench, remove, and confirm the absence of this reagent and its byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
Unreacted this compound can interfere with subsequent synthetic steps and complicate the purification of the desired product. Due to its reactivity, it is considered a hazardous compound, and its presence in a final product is unacceptable, particularly in drug development.[1] Furthermore, its polarity is often similar to that of the desired sulfonamide product, leading to challenges in chromatographic separation.[1]
Q2: What are the primary methods for removing excess this compound?
The most effective strategies involve converting the unreacted sulfonyl chloride into a derivative with significantly different physical properties (e.g., polarity, solubility), which can then be easily separated. The main approaches are:
-
Aqueous Workup (Hydrolysis): Quenching the reaction with water or an aqueous base to hydrolyze the sulfonyl chloride to the highly polar and water-soluble 7-quinolinesulfonic acid.[2][3]
-
Amine Quench: Reacting the excess sulfonyl chloride with a simple amine to form a sulfonamide that has different chromatographic properties than the desired product.[1]
-
Scavenger Resins: Employing solid-supported reagents (scavengers) that selectively react with and bind the sulfonyl chloride, allowing for its removal by simple filtration.[2][4]
-
Optimized Chromatography: Directly separating the sulfonyl chloride from the product using flash column chromatography, often after a preliminary quenching step.[5]
Q3: How do I choose the best removal method for my specific reaction?
The selection of the optimal method depends on several factors, primarily the stability of your desired product to the workup conditions and the solubility differences between your product and the quenched byproducts.
-
For base-sensitive products: Avoid using strong aqueous bases for quenching. A gentle quench with water or a hindered amine might be more suitable.
-
For highly non-polar products: Converting the sulfonyl chloride to the very polar 7-quinolinesulfonic acid via aqueous hydrolysis is highly effective, as the acid salt can be easily removed in an aqueous phase.[2]
-
When product and sulfonyl chloride co-elute: A chemical quench to change the polarity of the sulfonyl chloride is essential before chromatography.[1] Using a scavenger resin offers a very clean and efficient alternative.[4]
Below is a decision-making workflow to help guide your choice:
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for the most common and effective methods to remove unreacted this compound.
Issue 1: My product is co-eluting with this compound during column chromatography.
Cause: The polarity of your product is too similar to that of this compound.
Solution: Chemically modify the unreacted sulfonyl chloride before chromatography to drastically alter its polarity.
Protocol 1: Aqueous Basic Wash (Hydrolysis)
This method converts the sulfonyl chloride into the corresponding sodium 7-quinolinesulfonate, which is highly soluble in water and easily separated from an organic layer.
Chemical Transformation:
Caption: Conversion of sulfonyl chloride to a water-soluble salt.
Step-by-Step Protocol:
-
Cool the Reaction: Cool the reaction mixture to 0-10 °C in an ice bath to control the exothermic quenching reaction.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Quench and Extract: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring for 15-30 minutes to ensure complete hydrolysis.[1]
-
Separate Phases: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the aqueous layer. The sodium 7-quinolinesulfonate byproduct will be in the aqueous layer.[6]
-
Wash: Wash the organic layer with water and then with brine to remove residual water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride.
-
Confirm Removal: Check for the absence of the this compound starting material by Thin Layer Chromatography (TLC) before proceeding to further purification.
Issue 2: My product is sensitive to aqueous or basic conditions.
Cause: The functionality in your target molecule cannot tolerate water or basic pH.
Solution: Use a non-aqueous quenching method, such as a scavenger resin.
Protocol 2: Purification via a Sulfonyl Chloride Scavenger Resin
Scavenger resins are functionalized polymers that react with and covalently bind specific classes of molecules. Amine-functionalized silica or polystyrene resins are effective for scavenging electrophiles like sulfonyl chlorides.[4] The product, being bound to a solid support, is then removed by simple filtration.
Step-by-Step Protocol:
-
Choose a Resin: Select a suitable scavenger resin, such as an aminomethyl polystyrene or silica-bound amine (Si-NH₂). Use approximately 2-3 equivalents of the resin relative to the initial excess of this compound.[1][4]
-
Add Resin: Add the scavenger resin directly to the reaction mixture (dissolved in a suitable solvent like DCM or THF).
-
Stir: Stir the resulting suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor: Monitor the disappearance of the this compound spot by TLC.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
| Method | Pros | Cons | Best For... |
| Aqueous Basic Wash | Inexpensive, fast, and highly effective for creating a large polarity difference. | Not suitable for base-sensitive or water-soluble products. Can form emulsions. | Robust, non-polar to moderately polar products. |
| Scavenger Resin | High selectivity, very clean workup (filtration only), mild conditions. | Higher cost, may require longer reaction times. | Sensitive or valuable products where yield and purity are paramount. |
Issue 3: I've quenched the reaction, but my TLC is still streaky or shows impurities at the baseline.
Cause: The formation of 7-quinolinesulfonic acid during the reaction or workup can lead to streaking on silica gel TLC plates. Baseline impurities may be polymeric byproducts.
Solution: Ensure complete removal of acidic byproducts and consider a silica plug filtration before full chromatography.
Protocol 3: Optimizing for Flash Chromatography
-
Neutralize Acidic Residue: If an aqueous workup was performed, ensure the organic layer is thoroughly washed with NaHCO₃ solution to remove all traces of 7-quinolinesulfonic acid.[2]
-
Consider a Silica Plug: Before loading onto a full column, you can pass your crude product through a short, wide "plug" of silica gel, eluting with your column solvent. This can remove highly polar, baseline impurities.[7]
-
Deactivate Silica for Sensitive Compounds: If your product is sensitive to the acidic nature of silica gel, you can pre-treat the column. Elute the packed column with a solvent system containing 1-3% triethylamine before loading your sample. This deactivates the acidic sites.[7]
-
Use a Gradient Elution: For difficult separations, start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between your product and any remaining impurities.[7]
References
Troubleshooting low fluorescence signal with 7-Quinolinesulfonyl chloride labeled compounds
Welcome to the technical support center for 7-Quinolinesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during fluorescent labeling experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Part 1: Troubleshooting Guide - Low Fluorescence Signal
One of the most frequent challenges encountered is a weak or nonexistent fluorescence signal after labeling. This section provides a systematic approach to diagnosing and resolving this issue.
Q1: I've labeled my compound with this compound, but the fluorescence signal is much lower than expected. What are the primary causes?
A low fluorescence signal can stem from several factors, ranging from the labeling reaction itself to the final measurement. The most common culprits are:
-
Inefficient Labeling Reaction: The covalent bond between the sulfonyl chloride and your target molecule may not have formed efficiently.
-
Compound Degradation: this compound and the resulting sulfonamide conjugate can be susceptible to degradation.
-
Fluorescence Quenching: The microenvironment around the fluorophore can suppress its emission.
-
Incorrect Purification: Residual, unreacted labeling reagent or other impurities can interfere with the signal.
-
Suboptimal Measurement Parameters: The instrument settings and buffer conditions for fluorescence reading may not be ideal.
This troubleshooting guide will walk you through a logical process to identify and address the specific cause of your low signal.
In-Depth Troubleshooting Workflow
sol1 [label="Optimize Reaction:
-
Check pH (8.5-9.5)
-
Verify Reagent Quality
-
Adjust Molar Ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Ensure Stability:
-
Store at -20°C, protected from light
-
Use fresh solutions
-
Check for hydrolysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Mitigate Quenching:
-
Alter buffer components
-
Check for aggregation
-
Evaluate local environment effects", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Refine Purification:
-
Use appropriate chromatography
-
Ensure complete removal of free dye", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Adjust Settings:
-
Verify Ex/Em wavelengths
-
Optimize gain/exposure
-
Check buffer pH and composition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_ok [label="Signal Restored", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_nok [label="Problem Persists: Consult further", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> q1; q1 -> sol1 [label=" Inefficient"]; q1 -> q2 [label="Efficient"]; sol1 -> end_ok;
q2 -> sol2 [label="Degradation Suspected "]; q2 -> q3 [label="Compound Intact"]; sol2 -> end_ok;
q3 -> sol3 [label="Quenching Likely "]; q3 -> q4 [label="No Quenching Evident"]; sol3 -> end_ok;
q4 -> sol4 [label="Impurity Suspected "]; q4 -> q5 [label="Purification Confirmed"]; sol4 -> end_ok;
q5 -> sol5 [label="Suboptimal Settings "]; q5 -> end_nok [label="Settings Optimal"]; sol5 -> end_ok; }
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Q2: How can I determine if my labeling reaction with this compound was successful?
The reaction between a sulfonyl chloride and a primary or secondary amine is a well-established method for forming a stable sulfonamide bond. However, its efficiency is highly dependent on the reaction conditions.
Step 1: Verify Reaction Conditions
-
pH is Critical: The reaction of sulfonyl chlorides with amines is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react. A basic environment is therefore essential. For most primary and secondary amines, a pH range of 8.5 to 9.5 is optimal.[1][2] At lower pH values, the amine will be protonated and non-reactive. At very high pH, hydrolysis of the sulfonyl chloride becomes a significant competing reaction.[3]
-
Reagent Quality and Storage: this compound is moisture-sensitive.[4] Exposure to humidity will lead to hydrolysis, forming the corresponding sulfonic acid, which is unreactive towards amines.[3] Always use anhydrous solvents and store the reagent in a desiccator at the recommended temperature.
-
Molar Ratio of Reactants: A molar excess of the labeling reagent is often used to drive the reaction to completion. However, an excessive amount can lead to labeling at unintended sites or complicate purification. A typical starting point is a 3- to 10-fold molar excess of this compound over the target molecule.
Step 2: Analytical Verification
If you suspect the reaction itself is the issue, you can use analytical techniques to confirm the formation of the conjugate:
-
Mass Spectrometry (MS): This is the most direct method to confirm conjugation. An increase in the molecular weight of your target molecule corresponding to the addition of the 7-quinolinesulfonyl group (molecular weight of C9H6NO2S moiety ≈ 208.22 Da) is a clear indication of successful labeling.
-
High-Performance Liquid Chromatography (HPLC): A successful reaction will result in a new peak with a different retention time compared to the unlabeled starting material. By monitoring the disappearance of the starting material peak and the appearance of the product peak, you can assess the reaction's progress.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound and its labeled conjugates.
Q3: What is the optimal pH for labeling with this compound?
As mentioned, the optimal pH for the reaction with primary and secondary amines is typically in the range of 8.5 to 9.5.[1][2] This is a crucial parameter to control for efficient labeling. It is recommended to use a buffer system that can maintain this pH throughout the reaction, such as sodium bicarbonate or borate buffer.
Q4: My target molecule contains a phenol group. Will this compound react with it?
Yes, sulfonyl chlorides can react with phenols to form sulfonate esters, especially in the presence of a base like pyridine.[5][6] This reaction is generally slower than the reaction with amines. If your molecule contains both amine and phenol groups, the amine is the preferred site of reaction under standard aqueous basic conditions. However, if you want to selectively label a phenol, the reaction can be optimized for this purpose.[5]
Q5: How should I store my this compound-labeled compound?
Quinoline derivatives can be susceptible to photodegradation and hydrolysis.[7] For long-term storage, it is recommended to store the labeled compound at -20°C or below, protected from light.[7] If the compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.
Q6: I observe a decrease in fluorescence intensity over time during my experiment. What is happening?
This phenomenon is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[8] Quinoline-based dyes, while generally robust, are not immune to this effect.[9][10]
To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure during imaging and analysis.[8]
-
Use Antifade Reagents: For microscopy applications, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.[8]
Q7: Can the fluorescence of my 7-Quinolinesulfonyl-labeled compound be quenched?
Yes, fluorescence quenching can significantly reduce the observed signal. Quenching is a process where the fluorescence intensity of a fluorophore is decreased by a variety of mechanisms.[11]
Common causes of quenching for quinoline derivatives include:
-
Collisional Quenching: Certain molecules in your buffer, such as halide ions (e.g., chloride), can quench the fluorescence of quinoline derivatives upon collision.[12][13]
-
Proximity to Quenching Groups: If the fluorophore is conjugated near certain amino acid residues (like tryptophan) or other aromatic systems within your target molecule, its fluorescence may be quenched.[14]
-
Self-Quenching: At high labeling densities or high concentrations of the labeled compound, the fluorophores can interact with each other, leading to a decrease in the overall fluorescence signal.[14]
If you suspect quenching, try diluting your sample or changing the buffer composition to see if the signal improves.
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with primary amines (e.g., lysine residues).
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should not contain primary amines (e.g., Tris). A good choice is 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Labeling Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical concentration is 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add the desired amount of the this compound stock solution. A 5- to 20-fold molar excess of the labeling reagent over the protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted labeling reagent and reaction byproducts. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method.[14] Alternative methods include dialysis, HPLC, or spin columns.[14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the quinoline fluorophore.
Caption: General workflow for protein labeling with this compound.
Data Presentation
Table 1: Common Issues and Recommended Solutions for Low Fluorescence Signal
| Potential Cause | Key Indicator(s) | Recommended Action(s) |
| Inefficient Labeling | Low or no shift in MW by Mass Spec; minimal new peak in HPLC. | Verify reaction pH is 8.5-9.5; use fresh, anhydrous labeling reagent; optimize molar ratio. |
| Reagent Hydrolysis | Reagent appears clumped or discolored; poor reaction efficiency. | Store 7-QSC under desiccated conditions; use anhydrous solvents for stock solutions.[3] |
| Compound Degradation | Loss of signal over time; appearance of new peaks in HPLC. | Store labeled compound at -20°C or below, protected from light; prepare fresh solutions.[7] |
| Photobleaching | Signal fades rapidly during fluorescence measurement. | Reduce excitation light intensity; minimize exposure time; use antifade reagents.[8] |
| Fluorescence Quenching | Low signal despite confirmed labeling; signal varies with buffer. | Dilute the sample; test different buffer compositions (avoid high halide concentrations).[12][13] |
| Incomplete Purification | High background fluorescence; presence of multiple fluorescent species. | Optimize purification protocol (e.g., longer column, gradient elution); use a different purification method.[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence Quenching of Quinoline Derivatives in a Micelle System [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating the Solubility Challenges of 7-Quinolinesulfonyl Chloride Derivatives
Welcome to the technical support center dedicated to addressing the solubility issues of 7-quinolinesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in solubilizing these compounds for their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and ensure the success of your research.
Part 1: Understanding the Solubility Challenge
FAQ 1: Why are my this compound derivatives so difficult to dissolve, especially in aqueous solutions?
The poor aqueous solubility of many this compound derivatives stems from a combination of their molecular structure and solid-state properties.[1][2]
-
Hydrophobic Quinoline Core: The fundamental structure is the quinoline bicyclic aromatic system, which is inherently hydrophobic and prefers non-polar environments.[1]
-
Crystal Lattice Energy: The rigid, planar structure of the quinoline ring system often leads to strong intermolecular interactions in the solid state. This high crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow solvent molecules to surround individual molecules of the compound.[2]
-
Lipophilic Substituents: The solubility can be further decreased by the presence of lipophilic (fat-soluble) functional groups attached to the quinoline ring.[1][2]
-
The Sulfonyl Chloride Group: While the sulfonyl chloride group itself is polar, it is also highly reactive, particularly with water. This reactivity can lead to the formation of the corresponding sulfonic acid, which may have different solubility characteristics and is often not the desired compound for subsequent reactions.
FAQ 2: What is the first and most critical step when encountering a new this compound derivative with unknown solubility?
Before attempting to dissolve a significant amount of your compound, the most crucial initial step is to determine its pH-dependent solubility profile.[2] Since quinolines are typically weak bases, their solubility is often highly dependent on pH.[3][4][5]
-
Acidic Conditions: In acidic environments (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[1][2]
-
Basic Conditions: The sulfonyl chloride group is highly susceptible to hydrolysis under basic conditions, which will consume your starting material. Therefore, basic conditions should generally be avoided when working with the sulfonyl chloride itself.
A small-scale experiment to assess solubility at different pH values (e.g., pH 3, 5, and 7.4) can provide valuable information on whether pH adjustment is a viable strategy.[2]
Part 2: Troubleshooting Common Scenarios & Strategic Solutions
This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.
Scenario 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a very common issue. It typically occurs because the compound is highly soluble in the organic stock solution (like DMSO) but crashes out when the solution becomes predominantly aqueous.
References
Technical Support Center: A Researcher's Guide to Scaling Up Reactions with 7-Quinolinesulfonyl Chloride
Welcome to your comprehensive resource for navigating the complexities of scaling up chemical reactions involving 7-Quinolinesulfonyl chloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful transition of your synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we understand the nuances and potential pitfalls of process scale-up and have curated this information to empower you with the knowledge to anticipate and overcome common challenges.
I. Understanding the Landscape: Key Considerations for Scale-Up
Transitioning a synthetic route from gram to kilogram scale is not merely a linear increase in reagent quantities. It introduces a new set of variables that can significantly impact reaction efficiency, product purity, and overall safety. For reactions involving the highly reactive this compound, a thorough understanding of these factors is paramount.
Key challenges in scaling up sulfonamide synthesis often include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized temperature gradients and concentration differences, fostering side reactions and impurity formation.[1]
-
Reagent Addition and Control: The exothermic nature of the reaction between sulfonyl chlorides and amines necessitates precise control over the rate of addition to manage heat evolution.[1]
-
Solubility Issues: The solubility of this compound, the amine reactant, and the resulting sulfonamide product can change with scale and solvent choice, impacting reaction kinetics and product isolation.
-
Byproduct Formation: Side reactions, such as the hydrolysis of the sulfonyl chloride, can become more pronounced at a larger scale, reducing yield and complicating purification.[2]
-
Purification and Isolation: Methods that are effective at the lab scale, like column chromatography, may not be practical or economical for large-scale purification.
II. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems you may encounter during the scale-up of your this compound reaction, offering potential causes and actionable solutions.
Issue 1: Decreased Yield Upon Scale-Up
Q: We are observing a significant drop in the yield of our 7-quinolinesulfonamide product when moving from a 10-gram to a 500-gram scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield is a frequent challenge during scale-up and can stem from several interconnected factors.
Root Cause Analysis and Mitigation Strategies:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Poor Mass Transfer | Inadequate mixing in larger reactors leads to non-uniform reaction conditions. This can result in localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.[1] | Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure thorough mixing.[1] |
| Inefficient Heat Transfer | The exothermic reaction between this compound and the amine can lead to a rapid temperature increase if not properly controlled. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[1] | Optimize Reagent Addition: Implement a controlled, slow addition of the this compound solution using a syringe pump or a dropping funnel. This allows for better management of the reaction exotherm.[1] Enhance Cooling: Utilize a jacketed reactor with a circulating coolant at an appropriate temperature. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[1] |
| Hydrolysis of this compound | Sulfonyl chlorides are sensitive to moisture. Any water present in the reagents or solvent can lead to the hydrolysis of this compound to the unreactive 7-quinolinesulfonic acid, thereby reducing the amount of starting material available for the desired reaction.[2] | Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Side Reactions with the Amine | Depending on the nature of the amine, side reactions such as over-alkylation or the formation of undesired isomers can occur, especially at elevated temperatures or with prolonged reaction times. | Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective. Monitor Reaction Progress: Use in-process analytical techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the product and byproducts.[3] This will help in determining the optimal reaction time. |
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low yield in scale-up reactions.
Issue 2: Product Purity and Isolation Challenges
Q: We are struggling to achieve the desired purity of our 7-quinolinesulfonamide on a larger scale. The crude product is contaminated with unreacted starting materials and several byproducts. How can we improve our purification strategy?
A: Large-scale purification requires a shift in mindset from laboratory techniques. The focus should be on methods that are efficient, scalable, and economically viable.
Strategies for Improved Purification:
| Challenge | Explanation | Recommended Approach |
| Residual this compound | Unreacted sulfonyl chloride can be difficult to remove and may interfere with downstream processes. | Quenching: After the reaction is complete, add a small amount of a nucleophilic scavenger, such as a primary or secondary amine (e.g., a slight excess of the reactant amine or a simple amine like butylamine), to react with any remaining this compound. The resulting sulfonamide may be easier to separate. |
| Hydrolyzed Byproduct (7-Quinolinesulfonic Acid) | The sulfonic acid byproduct is often highly polar and can be challenging to separate from the desired sulfonamide. | Aqueous Extraction: Exploit the acidic nature of the sulfonic acid. During the workup, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to deprotonate the sulfonic acid and extract it into the aqueous phase. |
| Inefficient Crystallization | The crude product may not crystallize easily or may form an oil, making isolation by filtration difficult. | Solvent Screening: Perform a systematic solvent screening to identify a suitable solvent or solvent mixture for recrystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Antisolvent Addition: Consider the use of an antisolvent to induce crystallization. The crude product is dissolved in a good solvent, and then an antisolvent (in which the product is insoluble) is slowly added to precipitate the pure product. |
| Impracticality of Chromatography | Column chromatography is often not feasible for large quantities of material due to the large volumes of solvent required and the time-consuming nature of the process. | Recrystallization: This is the preferred method for purifying crystalline solids on a large scale. Slurrying: If recrystallization is not effective, slurrying the crude product in a solvent that dissolves the impurities but not the desired product can be a simple and effective purification method. |
General Purification Workflow:
Caption: A typical workflow for the purification of 7-quinolinesulfonamides at scale.
III. Frequently Asked Questions (FAQs) for Scaling Up this compound Reactions
1. What are the key safety precautions to consider when working with this compound on a large scale?
Sulfonyl chlorides are corrosive and moisture-sensitive.[4] When handling large quantities, it is crucial to:
-
Work in a well-ventilated area, preferably a walk-in fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]
-
Ensure all equipment is dry to prevent hydrolysis, which can release corrosive hydrogen chloride gas.[5]
-
Have an appropriate quenching agent and spill control materials readily available.
2. What is the best type of base to use for this reaction at scale?
For the reaction of this compound with a primary or secondary amine, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction.[6] Pyridine can also be used and may act as a nucleophilic catalyst.[7] The choice of base can influence the reaction rate and should be optimized for your specific substrate.
3. How can I monitor the progress of my large-scale reaction?
In-process controls are essential for understanding and controlling the reaction. High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.[3] Thin-Layer Chromatography (TLC) can also be a quick and effective method for qualitative monitoring.
4. What are the ideal solvents for scaling up this reaction?
The choice of solvent is critical and should be based on several factors:
-
Solubility: The solvent should be able to dissolve the reactants to a reasonable extent. The solubility of the related 8-quinolinesulfonyl chloride is good in methanol.[8] A comprehensive solubility profile for this compound and its derivatives in common laboratory solvents is recommended.[9]
-
Boiling Point: A solvent with a boiling point that allows for easy removal during workup is generally preferred.
-
Inertness: The solvent should be inert to the reactants and reagents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices.[6]
5. How do I handle a reaction that has stalled or is proceeding very slowly at a larger scale?
If a reaction is sluggish, consider the following:
-
Temperature: A modest increase in temperature may be necessary, but this should be done cautiously to avoid promoting side reactions.
-
Catalyst: For less reactive amines, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes accelerate the reaction.
-
Concentration: Ensure that the reaction is not too dilute, as this can slow down the reaction rate.
IV. Experimental Protocols
General Protocol for the Scale-Up Synthesis of a 7-Quinolinesulfonamide (Illustrative Example)
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular amine substrate.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and addition funnel
-
Inert gas (nitrogen or argon) supply
-
Chiller/heater for temperature control
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas.
-
Charge Amine and Base: To the reactor, add the amine (1.0 equivalent) and the anhydrous solvent. Begin stirring and cool the mixture to 0-5 °C using the circulating chiller. Add the base (1.1-1.5 equivalents).
-
Prepare Sulfonyl Chloride Solution: In a separate dry flask, dissolve the this compound (1.0-1.1 equivalents) in the anhydrous solvent.
-
Controlled Addition: Slowly add the this compound solution to the stirred amine solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed. The reaction may be allowed to slowly warm to room temperature.
-
Workup:
-
Once the reaction is complete, quench any excess this compound by adding a small amount of an appropriate scavenger if necessary.
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Collect the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
V. References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. --INVALID-LINK--
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Addressing challenges in the scale-up synthesis of quinolin-2-ones. Benchchem. --INVALID-LINK--
-
How dangerous is thionyl chloride? Reddit. --INVALID-LINK--
-
Hazardous Substance Fact Sheet for Sulfuryl Chloride. New Jersey Department of Health. --INVALID-LINK--
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. --INVALID-LINK--
-
Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Request PDF. --INVALID-LINK--
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. --INVALID-LINK--
-
Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. --INVALID-LINK--
-
Cas 18704-37-5, 8-Quinolinesulfonyl chloride. LookChem. --INVALID-LINK--
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC - PubMed Central. --INVALID-LINK--
-
8-Quinolinesulfonyl chloride 98%. Sigma-Aldrich. --INVALID-LINK--
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. --INVALID-LINK--
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. NIH. --INVALID-LINK--
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. --INVALID-LINK--
-
Mixing Considerations in Chemical Reactor Scale-Up. COMSOL. --INVALID-LINK--
-
Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation. Request PDF. --INVALID-LINK--
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. --INVALID-LINK--
-
8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents. --INVALID-LINK--
-
8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem. --INVALID-LINK--
-
Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. PMC - NIH. --INVALID-LINK--
-
Stability Studies. Coriolis Pharma. --INVALID-LINK--
-
Hinsberg reaction. Wikipedia. --INVALID-LINK--
-
The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Acid chloride reaction with amine. Reddit. --INVALID-LINK--
-
Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems. NIH. --INVALID-LINK--
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Quinoline-7-sulfonyl chloride hydrochloride. PubChem. --INVALID-LINK--
-
Utilizing on-Line Hplc to Enable Process Monitoring, Automation, and Control of Downstream Unit Operations in a Biopharmaceutical Process. AIChE. --INVALID-LINK--
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. --INVALID-LINK--
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. --INVALID-LINK--
-
Overcoming Challenges in Early Phase Drug Product Development. Contract Pharma. --INVALID-LINK--
-
Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Benchchem. --INVALID-LINK--
-
Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. ResearchGate. --INVALID-LINK--
-
8-Quinolinesulfonyl chloride. PubChem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 416a Utilizing on-Line Hplc to Enable Process Monitoring, Automation, and Control of Downstream Unit Operations in a Biopharmaceutical Process [skoge.folk.ntnu.no]
- 4. nbinno.com [nbinno.com]
- 5. nj.gov [nj.gov]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Cas 18704-37-5,8-Quinolinesulfonyl chloride | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pre-Column Derivatization Reagents for HPLC: A Deep Dive into Dabsyl Chloride with an Exploratory Look at 7-Quinolinesulfonyl Chloride
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as an indispensable technique for the separation, identification, and quantification of a vast array of molecular compounds. However, a significant challenge arises when dealing with analytes that lack strong native chromophores or fluorophores, rendering them nearly invisible to common HPLC detectors. To surmount this obstacle, pre-column derivatization has become a cornerstone strategy, chemically tagging these elusive molecules to enhance their detectability.
This guide offers an in-depth exploration of two such derivatizing agents: the widely-used and well-characterized dabsyl chloride and the lesser-known 7-quinolinesulfonyl chloride . While dabsyl chloride has a long-standing reputation for reliability and robustness, the potential of quinoline-based reagents warrants a closer look. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these reagents, supported by experimental data and protocols, to inform their analytical choices.
Dabsyl Chloride: The Gold Standard in Amine Derivatization
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent that has established itself as a go-to choice for the pre-column derivatization of primary and secondary amines, most notably amino acids.[1] Its popularity stems from a combination of factors including a straightforward derivatization procedure, the exceptional stability of its derivatives, and the ability to detect the resulting adducts in the visible wavelength range, minimizing interference from many matrix components.[2][3]
Chemical Properties and Reaction Mechanism
Dabsyl chloride reacts with the nucleophilic amino groups of analytes in an alkaline environment to form stable, intensely colored sulfonamide adducts.[1] The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the dabsyl-analyte conjugate.[4]
Caption: Derivatization reaction of dabsyl chloride with an amine.
Performance Characteristics of Dabsyl Chloride
The performance of dabsyl chloride as a derivatization reagent is well-documented in scientific literature. Below is a summary of its key characteristics:
| Feature | Performance Characteristics |
| Derivative Stability | Excellent. Dabsyl derivatives are remarkably stable and can be stored at room temperature for up to a month without significant degradation.[2][3] This high stability provides considerable flexibility in sample processing and analysis. |
| Detection | Dabsyl derivatives have a strong absorbance in the visible region of the electromagnetic spectrum, typically around 465 nm.[2][5] This allows for highly selective detection with minimal interference from other UV-absorbing compounds commonly found in biological samples. |
| Sensitivity | The method provides good sensitivity, with detection limits often in the picomole range.[6] |
| Reproducibility | The derivatization reaction is known for its good reproducibility, which is crucial for accurate and reliable quantification.[3][7] |
| Selectivity | Dabsyl chloride reacts with primary and secondary amino groups.[1] It can also react with phenolic hydroxyl and imidazole groups.[5] |
| Reaction Conditions | The derivatization is typically carried out in an alkaline buffer (pH 8.5-9.5) at an elevated temperature (e.g., 70°C) for a short duration (10-30 minutes).[2][7] |
Experimental Protocol: Amino Acid Analysis using Dabsyl Chloride Derivatization and HPLC
The following is a representative protocol for the pre-column derivatization of amino acids with dabsyl chloride for HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amino acid standards or sample hydrolysate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare amino acid standards or sample hydrolysates in a suitable diluent (e.g., 0.1 M HCl).
-
Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the amino acid sample with 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dabsyl chloride solution to the mixture.
-
Vortex the mixture and incubate at 70°C for 15-30 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic dabsylated amino acids.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at 465 nm
-
Injection Volume: 10-20 µL
-
Caption: Experimental workflow for amino acid analysis using dabsyl chloride.
This compound: An Enigmatic Potential Alternative
In contrast to the extensive body of research on dabsyl chloride, this compound remains a largely unexplored reagent for HPLC derivatization. While information on its synthesis and its use in the creation of sulfonamides for medicinal chemistry applications is available, its utility as an analytical tool for chromatography is not well-documented in peer-reviewed literature.[1]
The Promise of the Quinoline Moiety
The quinoline scaffold is a known fluorophore, and various quinoline derivatives have been developed as fluorescent probes for cellular imaging and chemical sensing.[8] This suggests that quinoline-based sulfonyl chlorides, such as the 7-isomer, could potentially form fluorescent derivatives with amines, offering a different detection strategy compared to the chromophoric dabsyl chloride. Other quinoline-based derivatization reagents, like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been successfully used for the fluorescent labeling of amines in HPLC.[9]
A Comparative Outlook: Dabsyl Chloride vs. (Hypothetical) this compound
Without experimental data, a direct comparison is speculative. However, we can extrapolate potential characteristics of this compound based on the properties of other quinoline derivatives and sulfonyl chlorides.
| Feature | Dabsyl Chloride (Established) | This compound (Hypothetical) |
| Detection Principle | Chromophoric (Visible Absorbance) | Potentially Fluorophoric |
| Detection Wavelength | ~465 nm | Unknown (likely UV excitation and blue/green emission based on other quinoline fluorophores) |
| Derivative Stability | Excellent | Unknown, but sulfonamide bonds are generally stable. |
| Sensitivity | Good (picomole) | Potentially very high with fluorescence detection (could reach femtomole levels). |
| Selectivity | Primary and secondary amines, phenols, imidazoles | Likely primary and secondary amines, similar to other sulfonyl chlorides. |
| Data Availability | Extensive | Very limited to none for HPLC derivatization. |
Conclusion: A Clear Choice for Today, a Potential Avenue for Tomorrow
For researchers, scientists, and drug development professionals seeking a reliable, robust, and well-validated method for the HPLC analysis of amines, dabsyl chloride remains the unequivocal choice . Its advantages, including the exceptional stability of its derivatives and selective detection in the visible range, are extensively documented and supported by a wealth of application data.
This compound, on the other hand, represents an area ripe for investigation. The fluorescent potential of the quinoline nucleus suggests that it could be developed into a highly sensitive derivatization reagent. However, without dedicated research to characterize its reactivity, the stability of its derivatives, and its performance in HPLC applications, its utility remains theoretical. Future studies are needed to explore whether this compound can emerge as a viable, and perhaps even superior, alternative to the current gold standard.
References
- 1. researchgate.net [researchgate.net]
- 2. amiscientific.com [amiscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for amines in liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Amine Derivatization: The 7-Quinolinesulfonyl Chloride Advantage
In the landscape of quantitative analysis, particularly within drug development and proteomics, the accurate measurement of primary and secondary amines is paramount. These functional groups are ubiquitous in biomolecules, from amino acids and peptides to neurotransmitters and pharmaceutical compounds. Direct detection is often hampered by their lack of a strong chromophore or fluorophore, necessitating a chemical derivatization step to render them detectable by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
For decades, reagents like Dansyl Chloride and Fluorescamine have been the workhorses for this task. However, the demand for higher sensitivity, greater stability, and broader applicability has driven the exploration of new derivatizing agents. Among these, 7-Quinolinesulfonyl chloride has emerged as a superior alternative in many applications. This guide provides an in-depth comparison, grounded in experimental principles, to illustrate the distinct advantages of employing a quinoline-based sulfonyl chloride for your analytical needs.
The Foundational Chemistry: Why Derivatize with a Sulfonyl Chloride?
The core of this derivatization strategy lies in the reaction between a sulfonyl chloride and a nucleophilic amine. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion and the formation of a highly stable sulfonamide bond.
This reaction is robust and proceeds efficiently under mild alkaline conditions, which deprotonate the amine to enhance its nucleophilicity. The stability of the resulting sulfonamide is a critical advantage for downstream analysis, as it can withstand the conditions of chromatography and detection without degradation.
Comparative Analysis: this compound vs. The Incumbents
The choice of a derivatizing agent is a critical decision that impacts sensitivity, specificity, and workflow efficiency. Let's objectively compare this compound against Dansyl Chloride and Fluorescamine.
| Feature | This compound | Dansyl Chloride | Fluorescamine |
| Reactivity | Primary & Secondary Amines | Primary & Secondary Amines | Primary Amines Only |
| Excitation (λex) | ~340-370 nm | ~330-350 nm | ~380-390 nm |
| Emission (λem) | ~500-540 nm | ~510-530 nm | ~475-490 nm |
| Key Advantage | High Quantum Yield, Large Stokes Shift, Stable Adduct | Well-established, Good Stability | Reagent is non-fluorescent, Very Fast Reaction |
| Key Disadvantage | Higher Cost | Reagent & Hydrolysis Product are Fluorescent | Adduct less stable than sulfonamides, Hydrolyzes rapidly in aqueous media |
| Background Signal | Low; hydrolysis product has different spectral properties | High; requires careful removal of excess reagent | Very Low; hydrolysis product is non-fluorescent[1][2][3] |
| Adduct Stability | Very High (Stable Sulfonamide) | Very High (Stable Sulfonamide)[4] | Moderate to Good[5] |
The Quinoline Advantage: Superior Photophysical Properties
The fundamental advantage of this compound stems from its quinoline core. Quinoline is a rigid, aromatic heterocyclic compound that provides a favorable scaffold for fluorescence.[6][7][8] Compared to the naphthalene core of Dansyl Chloride, quinoline-based probes often exhibit:
-
Higher Quantum Yields: The rigidity of the quinoline structure minimizes non-radiative decay pathways, resulting in more efficient conversion of absorbed light into emitted fluorescence. This translates directly to higher sensitivity in your assay.[7][9]
-
Larger Stokes Shifts: this compound derivatives typically display a larger separation between their maximum excitation and emission wavelengths (Stokes shift).[10] A large Stokes shift is highly desirable as it minimizes self-quenching (re-absorption of emitted light by other probe molecules), which can lead to non-linear calibration curves at higher concentrations. This ensures a wider linear dynamic range for quantification.[6][10]
-
Reduced Background Interference: While the reagent itself has some fluorescence, its hydrolysis product (7-quinolinesulfonic acid) and the derivatized amine have distinct spectral properties and can be easily separated chromatographically. This provides a cleaner background compared to Dansyl Chloride, whose hydrolysis product is also fluorescent and can interfere with quantification if the reaction is not driven to completion or excess reagent is not removed.[2]
The Selectivity and Stability Edge
While Fluorescamine offers the significant benefit of having non-fluorescent hydrolysis products, it has two major drawbacks.[1][3] First, it reacts exclusively with primary amines, leaving secondary amines undetected. This is a critical limitation in many metabolic and pharmaceutical studies where secondary amines are common. This compound, like Dansyl Chloride, efficiently derivatizes both primary and secondary amines, offering broader applicability.[4]
Second, the reaction of Fluorescamine is almost instantaneous but the reagent itself is highly susceptible to hydrolysis.[5] This necessitates precise timing and careful control of the reaction conditions to avoid high blank values. The sulfonamide bond formed by this compound is exceptionally stable, ensuring that the derivatized sample can be stored or placed in an autosampler for extended periods without degradation, leading to more robust and reproducible results.
Experimental Protocol: Quantification of Amines by HPLC-FLD
This protocol provides a self-validating system for the derivatization and analysis of amine-containing analytes in a complex matrix. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To derivatize primary and secondary amines in a sample for quantitative analysis via Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD).
Materials:
-
This compound solution: 1 mg/mL in anhydrous acetonitrile. (Prepare fresh daily and protect from light).
-
Borate Buffer: 0.1 M, pH 9.5. (The alkaline pH is crucial for deprotonating the target amines, enhancing their nucleophilicity for efficient reaction).
-
Quenching Solution: 1 M Hydroxylamine or Glycine solution. (This is used to react with and consume any excess this compound, stopping the reaction and preventing derivatization of other sample components or the HPLC mobile phase).
-
Sample and Standards: Prepared in a suitable aqueous buffer or solvent.
Methodology:
-
Sample Preparation:
-
To 100 µL of your sample or standard in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.5). Vortex briefly.
-
Rationale: This step adjusts the pH of the reaction mixture to the optimal range for derivatization.
-
-
Derivatization Reaction:
-
Add 100 µL of the 1 mg/mL this compound solution to the tube. Ensure the reagent is added in molar excess relative to the expected amine concentration to drive the reaction to completion.
-
Vortex immediately and incubate at 60°C for 30 minutes in a heating block. Protect from light.
-
Rationale: Incubation at an elevated temperature accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.
-
-
Reaction Quenching:
-
After incubation, add 50 µL of the quenching solution.
-
Vortex and let stand for 10 minutes at room temperature.
-
Rationale: This step is critical for reproducibility. It ensures that the reaction is stopped consistently across all samples and standards before injection, preventing artifact peaks.
-
-
Sample Analysis:
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated material.
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) onto an RP-HPLC system (e.g., C18 column) with a fluorescence detector set to λex ≈ 365 nm and λem ≈ 520 nm (optimal wavelengths should be determined empirically for the specific adduct).
-
Rationale: A standard C18 column is typically sufficient to resolve the derivatized analytes from the excess reagent and hydrolysis products.
-
Conclusion: When to Choose this compound
While no single reagent is perfect for every application, this compound presents a compelling set of advantages that make it the optimal choice for many modern analytical challenges.
-
Choose this compound when: You require the highest sensitivity for both primary and secondary amines, your analytical workflow benefits from highly stable derivatives for robust, reproducible chromatography, and you need a wide linear range for accurate quantification. Its superior photophysical properties often result in a significantly better signal-to-noise ratio, enabling lower limits of detection.
-
Consider established alternatives when: You are analyzing only primary amines and require an extremely rapid reaction with minimal background (Fluorescamine), or when you are working with a well-established, validated method where changing the derivatization agent is not feasible (Dansyl Chloride).
For researchers, scientists, and drug development professionals pushing the boundaries of detection, upgrading your derivatization strategy to this compound can provide the enhanced performance and reliability necessary for success.
References
- 1. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chemoselectivity of 7-Quinolinesulfonyl Chloride for Primary vs. Secondary Amines
In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise control of chemoselectivity is paramount. The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents from antibiotics to diuretics.[1][2] The synthesis of these moieties most commonly proceeds via the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This guide provides an in-depth technical analysis of 7-quinolinesulfonyl chloride, focusing on its inherent selectivity for primary over secondary amines. We will explore the mechanistic underpinnings of this selectivity, provide a framework for its experimental validation, and compare its performance with alternative reagents.
The Underlying Mechanism of Sulfonylation
The reaction between a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[4] The process is generally accepted to proceed through a stepwise mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.[3]
-
Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group.
-
Deprotonation: A base, often an excess of the amine reactant or an added tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen, yielding the neutral sulfonamide and the hydrochloride salt of the base.[4][5]
The rate-determining step is typically the initial nucleophilic attack. Consequently, factors that influence the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride have a profound impact on the reaction rate and selectivity.
Caption: General mechanism for the sulfonylation of a primary amine.
Key Factors Governing Selectivity
The preferential reaction of this compound with primary amines over secondary amines is governed by a combination of electronic and steric effects.
| Factor | Primary Amines (R-NH₂) | Secondary Amines (R₂-NH) | Impact on Selectivity |
| Nucleophilicity | Generally less basic but more nucleophilic in many contexts due to less steric hindrance.[6] | Often more basic due to the inductive effect of two alkyl groups, but can be less nucleophilic.[6] | While secondary amines are stronger bases, the primary amine's accessibility often makes it a kinetically superior nucleophile, favoring its reaction. |
| Steric Hindrance | One alkyl substituent presents minimal steric bulk around the nitrogen atom. | Two alkyl substituents create a more crowded environment, impeding the approach to the electrophilic sulfur. | This is the dominant factor. The bulky quinoline group of the sulfonyl chloride exacerbates steric clashes with the two alkyl groups of a secondary amine, significantly slowing the reaction rate. |
| Product Acidity | The resulting sulfonamide (R-NH-SO₂-Q) has an acidic N-H proton. | The resulting sulfonamide (R₂-N-SO₂-Q) has no N-H proton. | This difference is famously exploited in the Hinsberg test for distinguishing amine classes but does not directly influence the initial kinetic selectivity.[2] |
The formation of the sulfonamide product is generally faster with primary amines compared to secondary amines due to a combination of higher nucleophilicity and lower steric hindrance.[3] The bulky 7-quinoline group on the sulfonyl chloride reagent amplifies the importance of steric factors, leading to a high degree of selectivity for the less hindered primary amine.
Comparative Analysis with Other Sulfonylating Agents
To contextualize the performance of this compound, it is useful to compare it with other common sulfonylating agents.
| Reagent | Structure | Key Features & Selectivity |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | A workhorse reagent. Generally shows good selectivity for primary amines over secondary amines, but competitive reactions can still yield mixtures, especially with unhindered secondary amines. |
| Dansyl Chloride | (CH₃)₂N-C₁₀H₆-SO₂Cl | Widely used for fluorescent labeling of amines.[7] It readily reacts with both primary and secondary aliphatic and aromatic amines to form stable, fluorescent sulfonamide adducts.[7][8] Its primary use is for derivatization and detection, not for selective protection.[9][10] |
| Benzenesulfonyl Chloride | C₆H₅-SO₂Cl | The classic Hinsberg reagent. Its reaction rate is highly dependent on the amine's structure, showing a clear preference for primary amines.[11] |
| This compound | C₉H₆N-SO₂Cl | The quinoline ring is a larger, more sterically demanding heterocyclic system compared to a benzene or toluene ring. This increased steric bulk is expected to confer higher selectivity for primary amines compared to TsCl or benzenesulfonyl chloride. |
Experimental Protocol: A Competitive Reaction for Determining Selectivity
To empirically validate and quantify the selectivity of this compound, a competitive reaction is the most direct approach. This protocol is designed as a self-validating system to provide clear, quantitative data.
Objective: To determine the relative reaction rate and product distribution when this compound is reacted with an equimolar mixture of a primary and a secondary amine.
Materials:
-
This compound
-
Benzylamine (Primary Amine)
-
N-Ethylbenzylamine (Secondary Amine)
-
Pyridine (Base, dried)
-
Dichloromethane (DCM, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
HPLC or GC-MS for analysis
Caption: Workflow for the competitive sulfonylation experiment.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.), N-ethylbenzylamine (1.0 eq.), and pyridine (1.2 eq.) in anhydrous DCM.
-
Rationale: Using equimolar amounts of the amines ensures a fair competition. Pyridine is a non-nucleophilic base used to neutralize the HCl generated during the reaction.[5] Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of this compound (0.5 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Rationale: Using the sulfonyl chloride as the limiting reagent ensures that the amines are in competition for it. A low temperature and slow addition help to control the exothermic reaction and improve selectivity.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine and unreacted amines), saturated aqueous NaHCO₃, and brine.
-
Rationale: The acidic wash removes basic components, while the bicarbonate wash removes any acidic residues, ensuring a clean product stream for analysis.
-
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and add a known amount of an internal standard. Analyze the crude product mixture by HPLC or GC-MS.
-
Rationale: Quantitative analysis against an internal standard will allow for the precise determination of the ratio of the two sulfonamide products formed, giving a direct measure of the reagent's selectivity.
-
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides. Its significant steric bulk, conferred by the quinoline moiety, provides a strong kinetic bias for reaction with primary amines over more sterically encumbered secondary amines. This inherent chemoselectivity is superior to that of smaller aryl sulfonyl chlorides like TsCl. The provided experimental protocol offers a robust method for quantifying this selectivity, enabling researchers to confidently employ this compound in complex synthetic routes where precise control over amine reactivity is essential.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. cbijournal.com [cbijournal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. [26a] Sequence analysis with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield and Photostability of 7-Quinolinesulfonyl Chloride Adducts
From the desk of a Senior Application Scientist
To my fellow researchers and drug development professionals, the covalent labeling of biomolecules is a cornerstone of modern biological inquiry. The choice of a fluorescent probe is not merely a matter of wavelength, but a critical decision that dictates the sensitivity, accuracy, and feasibility of our experiments. While the market is dominated by N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, the sulfonyl chloride reactive group offers a distinct, albeit more reactive, alternative for labeling primary amines.[1][2]
This guide moves beyond a simple catalog of existing products. Instead, we will establish a rigorous framework for evaluating the photophysical performance of adducts derived from a promising but under-characterized scaffold: 7-quinolinesulfonyl chloride . We will delve into the "why" behind the essential characterization workflows—quantum yield and photostability—and provide the self-validating protocols necessary to generate your own comparative data. Our goal is to empower you to not only understand the performance of these adducts but to benchmark them confidently against established alternatives.
Section 1: The Chemistry of Sulfonamide Conjugation
The utility of this compound as a labeling reagent is rooted in its ability to react with primary amines, such as those on the N-terminus of a protein or the side chain of a lysine residue, to form a highly stable sulfonamide bond. This reaction is typically rapid and proceeds efficiently at an alkaline pH, where the amine is deprotonated and thus more nucleophilic. Understanding this foundational chemistry is the first step in producing the fluorescent adducts whose properties we intend to measure.
Section 2: Fundamental Photophysical Parameters for Probe Selection
Before we can compare probes, we must speak the same language. Two parameters are paramount for evaluating the performance of a fluorophore in a biological context: quantum yield and photostability.
Quantum Yield (Φ)
The fluorescence quantum yield is the direct measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A quantum yield of 1.0 (or 100%) represents a perfect fluorophore where every absorbed photon results in an emitted photon. In practice, values above 0.1 are considered usefully fluorescent. A higher quantum yield translates directly to a brighter signal, which is critical for detecting low-abundance targets and overcoming autofluorescence.
Photostability
Photostability refers to a fluorophore's ability to withstand repeated cycles of excitation and emission before it is irreversibly destroyed, a process known as photobleaching. A highly photostable probe is essential for applications that require prolonged or intense illumination, such as time-lapse live-cell imaging, single-molecule tracking, or super-resolution microscopy.[4][5] Poor photostability leads to signal decay, compromising quantitative analysis and limiting observation time.
Section 3: A Practical Guide to Characterization
Herein lies the core of our scientific duty: to measure, not to assume. The following protocols are designed to be self-validating systems for characterizing any new fluorescent adduct.
Protocol 1: Measuring Relative Fluorescence Quantum Yield
The most reliable method for determining the quantum yield of a test compound is to measure it relative to a well-characterized fluorescent standard.[6] The principle is straightforward: if a solution of a standard and a solution of a test compound have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology:
-
Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54-0.60) is a classic choice for blue-emitting probes.[7] For probes in the green range, Fluorescein in 0.1 M NaOH (Φ ≈ 0.92) can be used.[1][7]
-
Prepare Dilute Solutions: Prepare a series of dilutions for both the standard and your 7-QSC adduct in the same solvent. The key is to ensure the absorbance at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using a fluorometer, excite each solution at the same wavelength used for the absorbance measurements. Record the full emission spectrum, ensuring the entire emission peak is captured. It is critical that the instrument is set to provide spectrally corrected data.
-
Integrate and Plot: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated intensity versus the absorbance for both the standard and the test sample.
-
Calculate Quantum Yield: The plot should yield a straight line for each compound. The quantum yield of your adduct (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) of the lines from the plot of integrated intensity vs. absorbance for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard (if different).
-
Protocol 2: Assessing Photostability
Photostability is assessed by quantifying the rate of photobleaching under controlled illumination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of the fluorescent adduct (e.g., a labeled protein in solution or fixed, labeled cells on a microscope slide).
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an LED). Set the excitation wavelength and intensity to levels representative of a typical imaging experiment.
-
Time-Lapse Imaging: Acquire a time-lapse series of images. Expose the sample to continuous illumination and capture an image at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant signal decay (e.g., 5-10 minutes).
-
Data Analysis:
-
Define a region of interest (ROI) within the sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity data, setting the intensity of the first time point to 100% (or 1.0).
-
Plot the normalized intensity as a function of time.
-
The resulting curve can be fit to a single-exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.
-
Section 4: Comparative Benchmarking
With the protocols established, we can now generate the data needed for an objective comparison. The first table serves as a template for your own experimental results with a 7-QSC adduct. The second provides reference data for common, commercially available amine-reactive dyes against which you can benchmark your results.
Table 1: Template for Characterization of a 7-Quinolinesulfonyl Adduct This table should be populated with data generated from the protocols in Section 3.
| Photophysical Parameter | Solvent/Conditions | Measured Value |
| Excitation Maximum (λₑₓ) | PBS, pH 7.4 | |
| Emission Maximum (λₑₘ) | PBS, pH 7.4 | |
| Molar Extinction Coefficient (ε) | PBS, pH 7.4 | |
| Quantum Yield (Φ) | vs. (Standard Name) | |
| **Photostability (t₁/₂) ** | (Microscope settings) |
Table 2: Performance of Common Amine-Reactive Fluorophores (for comparison)
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Fluorescein (FITC) | Isothiocyanate | ~494 | ~518 | ~75,000 | ~0.92 | Low | High (quenches at acidic pH)[1][3][7] |
| Dansyl Chloride | Sulfonyl Chloride | ~330-350 | ~510-550 | ~4,300 | Variable (0.05-0.7) | Moderate | Low |
Note: Photophysical properties, especially the quantum yield of Dansyl adducts, are highly dependent on the local environment and conjugation state. The data presented are approximate values for general comparison.[8][9][10]
Section 5: Senior Application Scientist's Insights - Making an Informed Choice
The data you generate is the foundation, but interpretation is key. Quinolinesulfonyl adducts, like their Dansyl counterparts, are known to exhibit environment-sensitive fluorescence.[10] This can be a powerful feature, allowing the probe to report on changes in the local polarity, such as a ligand binding to a hydrophobic pocket in a protein. However, this same property can be a drawback if a consistently bright signal is required regardless of the environment.
The critical trade-off is often between brightness (quantum yield) and photostability. Fluorescein is exceptionally bright (Φ ≈ 0.92) but notoriously photolabile.[3][7] It is an excellent choice for endpoint assays like flow cytometry but challenging for long-term imaging. A 7-QSC adduct may have a more moderate quantum yield but could offer significantly enhanced photostability, making it the superior choice for tracking cellular processes over time. The smaller size of a quinoline group compared to fluorescein may also be less perturbing to the function of the labeled biomolecule, a crucial consideration in drug development.[8]
Conclusion
The exploration of novel fluorophore scaffolds like this compound is vital for pushing the boundaries of biological imaging and analysis. This guide has provided not just the theoretical background but also the practical, validated workflows required to characterize the quantum yield and photostability of its adducts. By rigorously generating your own data and benchmarking it against established standards, you can make an informed, evidence-based decision on the best tool for your research, ensuring the integrity and impact of your findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
A Researcher's Guide to 7-Quinolinesulfonyl Chloride: A Cost-Benefit Analysis for Amine Protection
For Immediate Publication
To Researchers, Scientists, and Drug Development Professionals: In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the various reactive moieties, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary shield to prevent unwanted side reactions. Sulfonamides have long served as a robust class of protecting groups for amines, offering stability across a wide range of reaction conditions.
This guide provides an in-depth technical analysis of a specialized yet potent reagent in this class: 7-Quinolinesulfonyl chloride . We will objectively compare its performance, cost, and utility against more conventional sulfonyl chlorides and other common amine protecting groups, offering a clear cost-benefit perspective to inform your synthetic strategy.
The Critical Role of Amine Protection
In complex molecule synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, an unprotected amine can interfere with a multitude of reactions, from esterifications to reactions involving strong bases or electrophiles.[1][2][3] The ideal protecting group should be easy to install, stable under various reaction conditions (a property known as robustness), and removable under specific, mild conditions that do not affect other parts of the molecule (a concept known as orthogonality).[1][4]
Sulfonyl chlorides react with primary and secondary amines to form highly stable sulfonamides.[5] This stability is a double-edged sword: while it provides excellent protection, cleavage of the resulting sulfonamide can often require harsh reductive or strongly acidic conditions, which may not be suitable for sensitive substrates.[5]
A Profile of this compound
This compound belongs to the family of arylsulfonyl chlorides. Its core utility in research lies in its ability to form a 7-quinolinesulfonamide ("Qs" group) with an amine. The quinoline moiety, a heterocyclic aromatic structure, imparts unique electronic and steric properties to the protecting group that differentiate it from simpler arylsulfonyl chlorides.
Mechanism of Action: Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-reactivity of 7-Quinolinesulfonyl chloride with other functional groups
A Researcher's Guide to the Cross-Reactivity of 7-Quinolinesulfonyl Chloride
In the landscape of synthetic chemistry, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in pharmaceuticals and materials science.[1][2] Among these, this compound presents a unique heterocyclic scaffold, offering distinct properties to the resulting molecules. However, its successful application hinges on understanding its reactivity profile, particularly its selectivity in the presence of multiple functional groups. This guide provides an in-depth comparison of the reactivity of this compound with various nucleophiles, supported by mechanistic insights and practical experimental protocols.
The Reactivity Landscape of Sulfonyl Chlorides
The core reactivity of any sulfonyl chloride, including this compound, is dictated by the highly electrophilic sulfur atom. This electrophilicity drives reactions with a range of nucleophiles. The general order of nucleophilicity, and thus reactivity towards a sulfonyl chloride, is a critical concept for predicting reaction outcomes. Generally, amines are more nucleophilic than alcohols, which are in turn more nucleophilic than water. This principle forms the basis of chemoselectivity in sulfonylation reactions.
The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride leaving group.[3][4] The presence of a base is typically required to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of amine nucleophiles.[3][4]
Comparative Reactivity: Amines vs. Other Functional Groups
The primary application of sulfonyl chlorides is the sulfonylation of amines to form stable sulfonamides.[2][5] This reaction is generally highly efficient. The key question for researchers is the extent to which this compound will react with other common functional groups that may be present in a complex molecule.
Amines (Primary and Secondary): The Target Functional Group
Amines are strong nucleophiles and readily react with sulfonyl chlorides.[5] The reaction to form a sulfonamide is typically rapid and high-yielding under mild conditions, often just requiring a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent.[6][7] Studies have shown that even in the presence of other functional groups like hydroxyl groups, the amine will react preferentially.[6][7]
Alcohols and Phenols: Potential for Cross-Reactivity
Alcohols are less nucleophilic than amines but can react with sulfonyl chlorides to form sulfonate esters.[8][3] This reaction, often called "activation" of an alcohol, transforms the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).[8][3]
-
Chemoselectivity: In a molecule containing both an amine and a hydroxyl group, the amine will be selectively sulfonylated under standard conditions.[6] This is due to the inherently higher nucleophilicity of the nitrogen atom compared to the oxygen atom.[8][7] To favor the reaction with the alcohol, the amine would typically need to be protected first.
-
Steric Hindrance: The reactivity of alcohols with sulfonyl chlorides is sensitive to steric hindrance. Primary alcohols react more readily than secondary alcohols, and tertiary alcohols are generally unreactive.[3] This provides another layer of potential selectivity. For instance, a sterically unhindered primary alcohol might show some competition with a hindered secondary amine.
Thiols: A Highly Reactive Competitor
Thiols are potent nucleophiles and can react with sulfonyl chlorides. However, the oxidation of thiols to sulfonyl chlorides is also a known reaction, which can complicate the reaction landscape.[9] In a competitive scenario, the high nucleophilicity of the thiol would likely lead to a significant side reaction.
Water: The Inevitable Side Reaction
Sulfonyl chlorides, including this compound, are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[10][11] This is why reactions are typically carried out under anhydrous conditions. The rate of hydrolysis can be a limiting factor in the overall efficiency of the desired sulfonylation reaction.
Data Summary: A Comparative Overview
While specific kinetic data for the cross-reactivity of this compound is not extensively tabulated in the public domain, the general principles of sulfonyl chloride reactivity can be summarized. The following table provides a qualitative comparison based on established chemical principles.
| Functional Group | Relative Nucleophilicity | Likelihood of Reaction with this compound | Typical Conditions | Product |
| Primary/Secondary Amine | Very High | Very High | Room temp, base (e.g., Et3N), aprotic solvent | Sulfonamide |
| Thiol | High | High | Room temp, base | Thiosulfonate (potential for complex side reactions) |
| Primary Alcohol | Moderate | Moderate | Requires forcing conditions or absence of amines | Sulfonate Ester |
| Secondary Alcohol | Low | Low | Generally requires specific catalysts or forcing conditions | Sulfonate Ester |
| Water | Low | Moderate (Hydrolysis) | Occurs in the presence of moisture | Sulfonic Acid |
| Tertiary Alcohol | Very Low | Very Low | Generally unreactive | No Reaction |
Experimental Protocol: Assessing Cross-Reactivity
To empirically determine the selectivity of this compound for a specific substrate containing multiple functional groups, a competitive reaction experiment can be designed.
Objective: To quantify the relative reactivity of this compound with an amine versus an alcohol in a model substrate.
Materials:
-
Substrate: 4-Aminophenol (contains both a primary amine and a phenolic hydroxyl group)
-
Reagent: this compound
-
Base: Triethylamine (Et3N)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminophenol in anhydrous DCM.
-
Base Addition: Add 1.1 equivalents of triethylamine to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Reagent Addition: Slowly add a solution of 1.0 equivalent of this compound in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, and 4 hr). Quench each aliquot with a small amount of water.
-
Analysis: Analyze the quenched aliquots by HPLC or LC-MS to determine the relative ratio of the N-sulfonylated product (sulfonamide), the O-sulfonylated product (sulfonate ester), and any remaining starting material.
Expected Outcome: The primary product observed will be the N-sulfonylated 4-aminophenol. The formation of the O-sulfonylated product is expected to be minimal, if it occurs at all, under these competitive conditions. This experiment provides a self-validating system to confirm the high chemoselectivity of the sulfonyl chloride for the amine functional group.
Visualizing the Reactivity Hierarchy & Workflow
To better illustrate the decision-making process and the expected outcomes, the following diagrams are provided.
Caption: Relative nucleophilicity of common functional groups.
Caption: Experimental workflow for testing selectivity.
Conclusion and Practical Recommendations
This compound is a highly effective reagent for the sulfonylation of primary and secondary amines. Its reactivity profile demonstrates a strong preference for amines over other nucleophilic functional groups such as alcohols, a consequence of the inherent differences in nucleophilicity.
For researchers in drug development and organic synthesis, this high degree of chemoselectivity is a significant advantage, allowing for the targeted modification of amine groups in complex, multifunctional molecules without the need for extensive protecting group strategies. When planning a synthesis, it is crucial to use anhydrous conditions to minimize competitive hydrolysis. If a reaction with a less nucleophilic group like an alcohol is desired, the more reactive amine functionality must be protected beforehand. The provided experimental protocol offers a straightforward method to validate this selectivity within any specific molecular context.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to 7-Quinolinesulfonyl Chloride in Modern Analytical Workflows
For researchers, scientists, and drug development professionals, the precise quantification of specific analytes is the bedrock of discovery and quality control. Many critical compounds, such as biogenic amines and phenols, lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This necessitates a process known as derivatization, where the analyte is chemically modified pre-analysis to enhance its detectability.
This guide provides an in-depth comparison of 7-Quinolinesulfonyl chloride, a fluorescent labeling agent, against other common derivatizing reagents. We will delve into its performance across different analytical platforms, supported by experimental data and field-proven insights to guide your selection and experimental design.
The "Why" of Derivatization: Turning Invisible Analytes into Quantifiable Signals
Many biologically active molecules, while vital, are challenging to analyze in their native state. They may lack a UV chromophore, a fluorophore, or ionize poorly, rendering them nearly invisible to modern detectors. Derivatization addresses this by attaching a "tag" to the analyte. This tag, a derivatizing agent, is chosen to bestow specific properties upon the analyte, such as:
-
Enhanced Detectability: Introducing a fluorescent or UV-active group to enable sensitive detection.
-
Improved Chromatographic Behavior: Modifying polarity to improve peak shape and retention on chromatographic columns.
-
Increased Volatility: For Gas Chromatography (GC), derivatization can make non-volatile compounds suitable for analysis.
-
Enhanced Ionization for Mass Spectrometry: Improving the signal intensity in MS by adding a readily ionizable group.
This compound functions by reacting with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide derivatives.
Mechanism of Action: The Sulfonylation Reaction
This compound reacts with nucleophilic groups like primary and secondary amines under basic conditions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. A stable sulfonamide bond is formed, covalently linking the quinoline fluorophore to the target analyte.
Diagram: Derivatization Workflow This diagram illustrates the general process of pre-column derivatization for HPLC analysis.
Caption: General workflow for pre-column derivatization using this compound followed by HPLC-FLD analysis.
Performance in Core Analytical Techniques
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This is the primary application for quinoline-based sulfonyl chlorides. The quinoline moiety is an excellent fluorophore, providing the potential for high sensitivity.
-
Advantages: The resulting derivatives are often stable and exhibit good chromatographic properties on reversed-phase columns. The fluorescence detection is highly selective, minimizing interference from matrix components that do not react with the reagent.
-
Causality: The choice of a basic buffer (pH ~9.5-11.5) is critical. It deprotonates the amine group, increasing its nucleophilicity and facilitating the reaction with the sulfonyl chloride. However, excessively high pH can accelerate the hydrolysis of the reagent itself, reducing derivatization efficiency. Therefore, precise pH control is a self-validating step in any robust protocol.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While primarily a fluorescent tag, the derivatization can also be advantageous for LC-MS.
-
Advantages: The addition of the quinoline group increases the molecular weight and can improve chromatographic retention for very polar analytes. More importantly, the tertiary amine within the quinoline structure can enhance ionization in positive mode electrospray ionization (ESI), leading to a significant boost in signal intensity. This strategy has been successfully employed with the structurally similar dansyl chloride to increase signal intensity by up to 200-fold for certain analytes.
-
Considerations: When developing an LC-MS method, it's crucial to use authentic standards of the derivatized analytes for quantification. Using the underivatized parent compound as a reference can lead to significant quantification errors, with potential underestimations of up to 94% or overestimations of up to 113%.
Comparative Analysis: this compound vs. Alternatives
The selection of a derivatizing agent is a critical decision based on the analyte, the matrix, the available instrumentation, and the required sensitivity. Here, we compare this compound with two widely used alternatives: Dansyl Chloride and Dabsyl Chloride.
| Feature | This compound | Dansyl Chloride | Dabsyl Chloride |
| Principle of Detection | Fluorescence, UV-Vis | Fluorescence, UV-Vis | UV-Vis (Visible) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols, Imidazoles | Primary & Secondary Amines |
| Derivative Stability | Generally Good | Moderate, can be light-sensitive | Excellent, very stable derivatives |
| Sensitivity | High (Fluorescence) | Very High (Fluorescence), pmol-fmol range | Good (Absorbance) |
| Reaction Conditions | Alkaline pH, Elevated Temp. | Alkaline pH (9.5-10.5), 30-60 min at elevated temp | Alkaline pH (8.5-9.5), 10-20 min at 70°C |
| Key Advantage | Strong fluorescence, good for HPLC-FLD. | Extensive literature, proven high sensitivity. | Very stable derivatives, good reproducibility. |
| Limitations | Less literature vs. Dansyl-Cl. | Derivatives can be less stable than Dabsyl-Cl. Non-specific, reacts with phenols. | Not fluorescent, less sensitive than fluorescence methods. |
Experimental Protocol: Derivatization of a Primary Amine Standard
This protocol provides a robust, self-validating framework for the derivatization of a primary amine-containing analyte (e.g., an amino acid or biogenic amine) using this compound for HPLC-FLD analysis.
Materials:
-
This compound solution (10 mg/mL in acetone or acetonitrile)
-
Analyte standard stock solution (1 mg/mL in appropriate solvent)
-
Sodium carbonate buffer (100 mM, pH 10.5)
-
Hydrochloric acid (HCl), 1M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Standard Preparation: Prepare a working standard of the analyte at 10 µg/mL by diluting the stock solution in water.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add:
-
100 µL of the 10 µg/mL analyte working standard.
-
200 µL of 100 mM sodium carbonate buffer (pH 10.5).
-
-
Initiate Derivatization: Add 200 µL of the this compound solution. The large excess of reagent ensures the reaction proceeds to completion for the analyte.
-
Incubation: Vortex the mixture for 30 seconds. Incubate in a water bath or heating block at 60°C for 45 minutes. Rationale: Elevated temperature accelerates the reaction rate.
-
Quenching (Optional but Recommended): To stop the reaction and consume excess reagent, a small amount of a primary amine solution (e.g., 20 µL of 1M glycine) can be added and incubated for a further 10 minutes. This prevents the reagent from derivatizing other components upon injection.
-
Acidification: Add 50 µL of 1M HCl to neutralize the buffer. This is crucial for good peak shape in reversed-phase HPLC.
-
Sample Dilution & Filtration: Dilute the sample with 450 µL of the initial mobile phase (e.g., 50:50 ACN:Water). Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Control Blanks (Trustworthiness):
-
Reagent Blank: Prepare a sample containing all components except the analyte. This helps identify peaks originating from the reagent itself or its degradation products.
-
Matrix Blank: If analyzing a real sample (e.g., plasma), prepare a blank using the matrix without the analyte to check for interferences.
-
-
Analysis: Inject onto the HPLC-FLD system. Set the fluorescence detector to the appropriate excitation and emission wavelengths for quinoline derivatives.
Diagram: Chemical Reaction This diagram shows the reaction between this compound and a generic primary amine (R-NH₂).
Caption: Reaction of this compound with a primary amine to form a stable, fluorescent sulfonamide.
Conclusion and Expert Recommendations
This compound is a potent derivatizing agent for the sensitive analysis of primary and secondary amines, as well as phenols, particularly in HPLC-FLD workflows. Its ability to form stable, highly fluorescent derivatives makes it a valuable tool for trace-level quantification.
Choose this compound when:
-
High sensitivity is required and a fluorescence detector is available.
-
You are analyzing primary or secondary amines or phenols.
-
A stable derivative is needed for robust, routine analysis.
Consider Alternatives like Dansyl or Dabsyl Chloride when:
-
Your primary need is for UV-Vis detection and exceptional derivative stability (Dabsyl Chloride).
-
You require the absolute highest sensitivity and are leveraging decades of established methods in the literature (Dansyl Chloride).
Ultimately, the choice of derivatizing agent is a balance of sensitivity, stability, selectivity, and practicality. Method development should always include a comparative evaluation and thorough validation using reagent blanks and appropriate standards to ensure the generation of trustworthy and authoritative data.
A Senior Application Scientist's Guide to Quinoline-Based Derivatization Agents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of endogenous and exogenous compounds is a cornerstone of robust analytical science. Many analytes, due to their inherent physicochemical properties such as high polarity, low volatility, or lack of a strong chromophore/fluorophore, present significant challenges for direct analysis by modern analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Chemical derivatization, the process of modifying an analyte to enhance its detectability and chromatographic behavior, is a powerful strategy to overcome these limitations. Among the diverse array of derivatizing agents, those based on the quinoline scaffold have emerged as particularly versatile and effective tools.
This guide provides a comprehensive, in-depth comparative analysis of prominent quinoline-based derivatization agents. Moving beyond a simple cataloging of reagents, we will delve into the causality behind experimental choices, offering field-proven insights into their application. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness. This document is structured to empower you, the researcher, to make informed decisions when selecting and implementing a quinoline-based derivatization strategy for your specific analytical needs.
The Quinoline Scaffold: A Privileged Structure in Analytical Chemistry
The quinoline ring system, a fused aromatic heterocycle of benzene and pyridine, is not only a common motif in pharmacologically active compounds but also possesses inherent properties that make it an excellent platform for derivatization agents.[1] Its rigid, planar structure and conjugated π-electron system often impart favorable fluorescence and ultraviolet (UV) absorbance properties to the resulting derivatives, significantly enhancing detection sensitivity. Furthermore, the nitrogen atom in the quinoline ring can act as a protonation site, which can improve ionization efficiency in positive-ion mode mass spectrometry.
The versatility of the quinoline scaffold allows for the introduction of various reactive functional groups, enabling the targeted derivatization of a wide range of analytes, including amines, carboxylic acids, aldehydes, ketones, and for the enantioselective separation of chiral compounds.
Comparative Analysis of Key Quinoline-Based Derivatization Agents
This section provides a detailed comparison of the most widely used and promising quinoline-based derivatization agents. We will examine their reaction mechanisms, performance characteristics, and ideal applications.
For Primary and Secondary Amines: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is arguably the most well-established and commercially successful quinoline-based derivatization agent, particularly for the analysis of amino acids.[2][3][4]
Reaction Mechanism: AQC reacts with primary and secondary amines in a single, rapid step to form highly stable, fluorescent urea derivatives. The N-hydroxysuccinimidyl (NHS) ester is an excellent leaving group, facilitating the nucleophilic attack by the amine.[2][5]
Performance and Advantages:
-
Broad Reactivity: AQC reacts with both primary and secondary amines, a significant advantage over reagents like o-phthalaldehyde (OPA), which only reacts with primary amines.[6]
-
Exceptional Derivative Stability: The AQC-derivatized amino acids are remarkably stable, allowing for sample storage for several days at room temperature and enabling automated, high-throughput analysis without significant degradation.[2][6] This contrasts with the derivatives formed by OPA, which can be unstable.[6]
-
High Sensitivity: The quinoline moiety imparts strong fluorescence to the derivatives, enabling detection in the low picomole to femtomole range with fluorescence detection (FLD).[6] It also enhances ionization in mass spectrometry.
-
Robustness: The derivatization reaction is efficient over a range of pH and is relatively tolerant to sample matrices.[4]
Limitations:
-
The hydrolysis of excess AQC can produce by-products that may interfere with the chromatography of early eluting amino acids if the separation is not optimized.[3]
-
While sensitive, the fluorescence of tryptophan derivatives can be weaker compared to other amino acids.[5]
For Carboxylic Acids, Aldehydes, and Ketones: 2-Hydrazinoquinoline (HQ)
2-Hydrazinoquinoline (HQ) has emerged as a powerful reagent for the simultaneous derivatization of multiple functional groups, making it particularly valuable in metabolomics studies.[7][8][9]
Reaction Mechanism: HQ employs a dual-reaction strategy. It reacts with aldehydes and ketones via the formation of a stable hydrazone (a Schiff base). For carboxylic acids, the reaction proceeds through an esterification process, typically requiring activation of the carboxylic acid with coupling agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP).[8][10]
Performance and Advantages:
-
Multiplexed Analysis: The ability to derivatize three major classes of metabolites in a single reaction is a significant advantage for comprehensive metabolic profiling, saving time and sample.[7][8]
-
Improved Chromatographic Retention: The hydrophobic quinoline tag enhances the retention of small, polar carboxylic acids, aldehydes, and ketones on reversed-phase HPLC columns.[8]
-
Enhanced Mass Spectrometric Detection: The quinoline group improves ionization efficiency in ESI-MS.[10]
-
Superiority over Analogs: Compared to its pyridine analog, 2-hydrazinopyridine, HQ derivatives exhibit better chromatographic performance.[8]
Limitations:
-
The derivatization of carboxylic acids requires the use of additional coupling reagents, adding a step to the protocol.
-
The reaction conditions need to be carefully optimized for different sample matrices to ensure complete derivatization of all target analytes.
For Enantioseparation: Chiral Quinoline-Based Reagents
The separation of enantiomers is critical in pharmaceutical and biological research. Quinoline-based chiral derivatizing agents (CDAs) are synthesized by incorporating a chiral moiety, such as an amino acid, into the quinoline scaffold. These reagents react with racemic analytes to form diastereomers, which can then be separated on a standard achiral HPLC column.
Examples and Applications:
-
L-proline-containing quinoline reagents have been successfully used for the enantioseparation of β-blockers.[1]
-
Other custom-synthesized chiral quinoline reagents have been applied to the enantioseparation of various amines and carboxylic acids.[11][12]
Performance and Advantages:
-
Indirect Enantioseparation: This approach allows for the use of standard, less expensive achiral columns.
-
High Sensitivity: The quinoline core provides a strong chromophore or fluorophore for sensitive detection.
-
Tunable Selectivity: The chiral component of the CDA can be modified to optimize the separation of different classes of enantiomers.
Limitations:
-
The synthesis of custom CDAs can be complex and time-consuming.
-
The derivatization reaction itself must be free of racemization to ensure accurate enantiomeric excess determination.
Performance Comparison Summary
To facilitate an at-a-glance comparison, the key performance characteristics of the discussed quinoline-based derivatization agents are summarized in the table below.
| Derivatization Agent | Target Analytes | Key Advantages | Typical Detection Method | Derivative Stability |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary Amines (e.g., Amino Acids) | Broad reactivity, exceptional derivative stability, high sensitivity, robust reaction.[2][4][6] | HPLC-FLD, HPLC-UV, LC-MS | Very High (stable for days at room temperature).[2][6] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic Acids, Aldehydes, Ketones | Simultaneous derivatization of multiple functional groups, improved chromatographic retention for polar analytes.[7][8] | LC-MS | Good |
| Chiral Quinoline-Based Reagents | Enantiomers of Amines, Carboxylic Acids, etc. | Enables enantioseparation on achiral columns, high sensitivity due to the quinoline tag.[1] | HPLC-UV, HPLC-FLD | Generally Good |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the application of AQC and HQ. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Experimental Protocol: Amino Acid Analysis using AQC Derivatization
This protocol describes the pre-column derivatization of amino acids in a standard solution or a hydrolyzed protein sample.
Materials:
-
Amino acid standards or sample hydrolysate
-
AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile)
-
Borate buffer (0.2 M, pH 8.8)
-
HPLC-grade acetonitrile and water
-
Formic acid or other mobile phase modifier
-
HPLC system with a fluorescence detector (FLD) and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Protein or peptide samples should be hydrolyzed to free amino acids. Biological fluids may require deproteinization.
-
Derivatization:
-
To 10 µL of the amino acid standard or sample in a microcentrifuge tube, add 70 µL of borate buffer.
-
Vortex the mixture thoroughly.
-
Add 20 µL of the AQC reagent solution.
-
Immediately vortex the mixture for 30 seconds.
-
Heat the mixture at 55°C for 10 minutes.[4]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample onto the HPLC system.
-
Separate the AQC-amino acid derivatives on a C18 column using a gradient of an aqueous buffer (e.g., acetate or formate buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of approximately 250 nm and an emission wavelength of approximately 395 nm.[13]
-
-
Quantification: Identify and quantify the amino acids by comparing the retention times and peak areas to those of known amino acid standards.
Experimental Protocol: Simultaneous Analysis of Carboxylic Acids, Aldehydes, and Ketones using HQ Derivatization for LC-MS
This protocol is adapted for the analysis of metabolites in biological samples such as plasma or urine.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Acetonitrile (ACN)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
2-Hydrazinoquinoline (HQ)
-
Internal standards (optional, but recommended)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein. Collect the supernatant.
-
Urine samples may require dilution and centrifugation to remove particulates.
-
-
Derivatization Solution Preparation: Prepare a fresh solution in acetonitrile containing 1 mM DPDS, 1 mM TPP, and 1 mM HQ.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 2 µL of the prepared sample (or standard solution) with 100 µL of the derivatization solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes.
-
After incubation, centrifuge the sample to pellet any precipitates.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume onto a reversed-phase LC column (e.g., C18).
-
Perform a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Detect the derivatized analytes using an MS detector in positive ion mode, monitoring for the protonated molecular ions of the derivatives.
-
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the derivatization workflows and reaction mechanisms.
AQC Derivatization Workflow
Caption: A step-by-step workflow for amino acid analysis using AQC derivatization.
HQ Derivatization Mechanism
Caption: Reaction mechanisms for the simultaneous derivatization of carbonyls and carboxylic acids with HQ.
Conclusion and Future Perspectives
Quinoline-based derivatization agents offer a powerful and versatile toolkit for the modern analytical scientist. From the robust and reliable analysis of amino acids with AQC to the comprehensive metabolic profiling enabled by HQ and the elegant enantioseparation achieved with chiral quinoline reagents, these compounds significantly expand the capabilities of HPLC and MS.
The choice of the optimal derivatization agent is not a one-size-fits-all decision. It requires a thorough understanding of the analyte's properties, the sample matrix, and the analytical goals. This guide has aimed to provide the foundational knowledge and practical insights necessary to make that choice with confidence.
Future developments in this field will likely focus on the design of novel quinoline-based reagents with even greater sensitivity, broader reactivity, and enhanced ionization efficiency for mass spectrometry. The development of new chiral derivatizing agents with unique selectivities will also continue to be an active area of research. As analytical instrumentation continues to advance, the synergy between innovative derivatization chemistry and cutting-edge detection technologies will undoubtedly lead to new frontiers in chemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Quinolinesulfonyl Chloride
As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. 7-Quinolinesulfonyl chloride is one such reagent, valued for its role in synthesis. However, its utility is matched by its hazardous nature, particularly its reactivity with water. This guide provides a direct, safety-first protocol for the proper disposal of this compound, ensuring the protection of laboratory personnel and adherence to environmental standards. Our focus is not just on the steps themselves but on the chemical principles that make these procedures both safe and effective.
Section 1: Core Hazards and a Principle of Inactivation
This compound is classified as a water-reactive and corrosive substance.[1][2][3] Its primary hazard stems from its vigorous and exothermic reaction with water—including atmospheric moisture—to produce corrosive hydrochloric acid (HCl) and quinolinesulfonic acid.[1] This reactivity dictates the entire disposal strategy, which is centered on a controlled and complete neutralization before it enters any waste stream. Attempting to dispose of the active compound directly can lead to damaged containers, the release of toxic vapors, and potential harm to personnel.[1][4]
The fundamental chemistry of disposal is a two-step process:
-
Controlled Hydrolysis (Quenching): The sulfonyl chloride group (SO₂Cl) is intentionally reacted with a nucleophile under controlled conditions to replace the reactive chloride.
-
Neutralization: The resulting acidic byproducts are then neutralized with a base to a safe pH range.
This process transforms the hazardous, water-reactive compound into a neutralized aqueous solution suitable for standard chemical waste disposal.
Section 2: Disposal Decision Workflow
The correct disposal path depends entirely on the quantity of the waste material. Bulk quantities and residual amounts require different approaches to ensure safety. The following decision tree illustrates the proper workflow.
Caption: Disposal decision workflow for this compound.
Section 3: Step-by-Step Protocols
Adherence to the correct protocol is critical for safety. Always perform these operations within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[5][6]
Protocol A: Neutralization of Residual/Small Quantities (< 5 g)
This procedure is suitable for quenching residual amounts of this compound in reaction flasks, glassware, or contaminated implements before cleaning.
Required Materials:
-
Chemical Fume Hood
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10x the volume of the waste solution)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%)
-
pH paper or calibrated pH meter
Procedure:
-
Preparation: In a chemical fume hood, prepare a beaker with a 5-10% solution of sodium bicarbonate.[5][7] Place this beaker in an ice bath and begin vigorous stirring. The volume of the basic solution should be in significant excess (at least 10 molar equivalents) to the estimated amount of sulfonyl chloride.
-
Slow Addition: Carefully and slowly, add the waste solution containing this compound to the cold, stirred basic solution dropwise.[5][7]
-
Causality: The reaction is exothermic. The ice bath prevents the temperature from rising uncontrollably, and slow addition prevents a violent reaction or boil-over. Adding the acid chloride to the base ensures the reaction mixture remains basic and neutralizes the HCl gas as it is formed.[5]
-
-
Reaction & Quenching: Once the addition is complete, allow the mixture to continue stirring in the ice bath for at least one hour to ensure the hydrolysis is complete.[7]
-
Temperature Equilibration: Remove the ice bath and allow the solution to warm to room temperature while still stirring.
-
pH Verification: Using pH paper or a meter, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base until the target pH is reached and maintained. This step is a critical self-validation of the protocol's success.
-
Final Disposal: The neutralized aqueous solution can now be transferred to a properly labeled "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health & Safety (EHS) department.[7]
Protocol B: Disposal of Bulk Quantities (> 5 g)
Bulk quantities, such as expired or unwanted reagent bottles, should never be neutralized by laboratory personnel.[7][8] The large scale of the reaction poses a significant risk of uncontrolled heat and gas evolution.
Procedure:
-
Do Not Open: Do not attempt to open or quench the contents of the container.[8]
-
Inspect Container: Ensure the original container is in good condition, tightly sealed, and free from external contamination.[4][8] If the container is compromised, contact your EHS office immediately for guidance.
-
Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound." Add hazard warnings: "Water-Reactive" and "Corrosive."[4][7]
-
Segregation and Storage: Store the container in a designated, secure area for hazardous waste, away from water sources and incompatible materials.[9]
-
Arrange Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8][9]
Section 4: Safety and Spill Management
Proper PPE and emergency preparedness are non-negotiable when handling this compound.
| Item | Specification | Rationale |
| Eye Protection | Splash-proof chemical goggles and a face shield | Protects against splashes of corrosive material and violent reactions.[6] |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves | Provides a barrier against a corrosive and reactive chemical.[6] |
| Body Protection | Flame-retardant lab coat | Protects against splashes and incidental contact. |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of corrosive vapors (HCl) generated during handling or hydrolysis.[5][6] |
Spill Response: In the event of a spill, do not use water to clean it up.[1][10]
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the fume hood is operating to contain any vapors.
-
Absorb: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or dry lime.[5][10] Do not use combustible materials like paper towels or sawdust.[5]
-
Collect: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.
-
Report: Immediately notify your laboratory supervisor and institutional EHS office.[7]
By understanding the chemical principles behind its reactivity and adhering strictly to these validated protocols, researchers can safely manage this compound from use through final disposal, ensuring a secure laboratory environment.
References
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. files.upei.ca [files.upei.ca]
- 7. benchchem.com [benchchem.com]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. nj.gov [nj.gov]
A Researcher's Guide to the Safe Handling of 7-Quinolinesulfonyl Chloride
Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, this guide is designed to provide you, our trusted research partners, with the essential, immediate safety and logistical information for handling 7-Quinolinesulfonyl chloride. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the chemical's inherent reactivity and potential hazards. Our goal is to empower your research by ensuring a safe and efficient laboratory environment.
Understanding the Inherent Risks of this compound
This compound is a reactive chemical that serves as a crucial intermediate in various synthetic pathways.[1][2] Its utility, however, is matched by its hazardous nature. The primary concerns stem from its corrosivity and high reactivity, particularly with moisture.[3][4][5]
Contact with skin or eyes can cause severe burns and potentially irreversible damage.[4][6][7] Inhalation of the dust can lead to irritation of the respiratory tract.[2][4] A critical and often underestimated hazard is its reaction with water or moist air, which can liberate toxic and irritating gases such as hydrogen chloride and sulfur oxides.[3] This reactivity underscores the necessity for stringent handling protocols.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the specific risks associated with this compound.
| PPE Category | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[8][9][10] | Protects against splashes of the solid or solutions, which can cause severe eye damage, including blindness.[4] The face shield offers a broader barrier against unexpected reactions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.[11] | Prevents direct contact with the skin, which can cause severe burns.[4][6][7] Contaminated clothing must be removed immediately and washed before reuse.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is essential, especially when handling the powder outside of a certified chemical fume hood or if dust formation is likely.[6][8] | Protects against the inhalation of fine particles and any hazardous vapors that may be released, particularly upon accidental contact with moisture.[2][12] |
| Footwear | Closed-toe, chemical-resistant shoes.[10][13] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that every interaction with this compound is conducted with the highest level of safety.
-
Designated Work Area : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Emergency Equipment Check : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6] Have an appropriate spill kit, containing a non-combustible absorbent material like dry sand, readily available.[8]
-
Gather all Materials : Before starting, ensure all necessary reagents, solvents, and equipment are within the fume hood to minimize movement and potential exposure.
-
Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical container.
-
Inert Atmosphere : Due to its moisture sensitivity, it is best practice to handle this compound under an inert atmosphere, such as nitrogen or argon.[4][5]
-
Dispensing : When weighing and transferring the solid, do so carefully to avoid creating dust.[4][14] Use spark-proof tools to prevent ignition sources.[11]
-
Reaction Setup : If the chemical is to be added to a reaction mixture, do so slowly and in a controlled manner. Be aware that it can react vigorously with water, alcohols, bases, and amines.[8]
-
Decontamination : Thoroughly clean the work area after use.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the laboratory.[6][7]
Caption: Workflow for the safe handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][7] The storage area should be designated for corrosive materials.[4][5]
-
Incompatibilities : Keep away from moisture, water, strong oxidizing agents, bases, alcohols, and amines.[3][6][8]
-
Container : Do not use aluminum or galvanized containers.[7]
-
Waste Classification : this compound and any materials contaminated with it are considered hazardous waste.[5]
-
Containerization : Collect waste in a suitable, labeled, and closed container.[11][14]
-
Disposal Route : Dispose of the waste through an approved waste disposal plant.[4][5] Do not allow the chemical to enter drains or waterways.[14] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors. Our commitment to your safety extends beyond the product, and we encourage you to reach out to our technical support for any further guidance.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
